Darexaban glucuronide
説明
特性
分子式 |
C33H38N4O10 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(4-methoxybenzoyl)amino]-2-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C33H38N4O10/c1-36-15-4-16-37(18-17-36)21-11-7-19(8-12-21)31(42)35-25-23(34-30(41)20-9-13-22(45-2)14-10-20)5-3-6-24(25)46-33-28(40)26(38)27(39)29(47-33)32(43)44/h3,5-14,26-29,33,38-40H,4,15-18H2,1-2H3,(H,34,41)(H,35,42)(H,43,44)/t26-,27-,28+,29-,33+/m0/s1 |
InChIキー |
IOUMBCGOXOKZAE-CLIYFGAVSA-N |
異性体SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC |
正規SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
YM-222714; YM 222714; YM222714; Darexaban glucuronide |
製品の起源 |
United States |
Foundational & Exploratory
Darexaban glucuronide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Darexaban (B1669829) Glucuronide
Introduction
Darexaban (YM150) is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Following oral administration, darexaban undergoes extensive and rapid first-pass metabolism to form its primary and pharmacologically active metabolite, darexaban glucuronide (YM-222714).[1][2][3][4] This glucuronide conjugate is the major circulating component in humans and is the principal determinant of the in vivo antithrombotic effect.[1][2][3][4][5][6][7][8] In fact, plasma levels of the parent darexaban are often less than 1% of its glucuronide metabolite.[4] this compound is equipotent to its parent drug in terms of anti-FXa activity.[4][5] Understanding the synthesis and characterization of this active metabolite is crucial for researchers, scientists, and drug development professionals in the field of anticoagulant therapy. Although the clinical development of darexaban was discontinued, the methodologies associated with it remain valuable.[1][7]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound | [7] |
| Synonym | YM-222714 | [7][8] |
| CAS Number | 432029-12-4 | [7] |
| Chemical Formula | C₃₃H₃₈N₄O₁₀ | [7] |
| Exact Mass | 650.2588 | [7] |
| Molecular Weight | 650.69 | [7] |
| Elemental Analysis | C, 60.91; H, 5.89; N, 8.61; O, 24.59 | [7] |
Synthesis of this compound
The most biologically relevant method for synthesizing this compound for research purposes is through an enzymatic approach that mimics its in vivo formation.[2] This biotransformation is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[1][2]
Key Enzymes in Darexaban Glucuronidation
The glucuronidation of darexaban is mediated by multiple UGT1A family enzymes.[5] UGT1A9 is the predominant enzyme in the liver, while UGT1A10 is key in the intestine.[1][2][3][5]
| Enzyme | Primary Location | Role in Darexaban Metabolism | Reference |
| UGT1A9 | Liver | Major enzyme for systemic glucuronidation. | [2][3][5] |
| UGT1A10 | Intestine | Key enzyme in first-pass metabolism. | [2][3][5] |
| UGT1A7 | Intestine | Minor role in glucuronidation. | [3][5] |
| UGT1A8 | Intestine | Minor role in glucuronidation. | [3][5] |
Kinetic Parameters for Darexaban Glucuronidation
| Enzyme Source | Kinetic Parameter (Km) | Reference |
| Human Liver Microsomes (HLM) | >250 µM | [1][3] |
| Human Intestinal Microsomes (HIM) | 27.3 µM | [1][3] |
| Recombinant UGT1A10 | 34.2 µM | [1][3] |
Experimental Protocol: Enzymatic Synthesis and Purification
This protocol details a robust method for producing this compound for research applications.[2]
1. Reaction Mixture Preparation:
-
Darexaban: Prepare a stock solution in a suitable solvent (e.g., DMSO) and add to the reaction buffer to achieve the desired final concentration.
-
UDP-glucuronic acid (UDPGA): Add the UDPGA cofactor to the reaction mixture.
-
UGT Enzymes: Use human liver microsomes, intestinal microsomes, or recombinant UGT1A9/UGT1A10.
-
Buffer: A phosphate (B84403) buffer (e.g., 50 mM, pH 7.4) containing magnesium chloride is typically used.
2. Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.[2] Optimal incubation time may need to be determined empirically.[2]
3. Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing 0.1% formic acid.[2]
4. Protein Precipitation:
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[1][2]
5. Purification:
-
Collect the supernatant containing the synthesized this compound.[2]
-
Purify the product using preparative High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the pure product and lyophilize to obtain the final solid product.[2]
Characterization and Analytical Methods
Accurate characterization of the synthesized this compound is essential to confirm its identity, purity, and structure.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the ideal method for the quantification of darexaban and this compound in biological matrices and reaction mixtures.[1][2]
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., stable isotope-labeled this compound).[1]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable mobile phase for injection.[1]
2. LC-MS/MS System:
-
Chromatographic System: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.[2]
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes is typically used.[2]
-
Flow Rate: 0.3-0.5 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both darexaban and this compound.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of darexaban, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of darexaban are not affected to a clinically relevant degree by rifampicin, a strong inducer of P-glycoprotein and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
Darexaban glucuronide mechanism of action as a Factor Xa inhibitor
An In-Depth Technical Guide to the Mechanism of Action of Darexaban (B1669829) Glucuronide as a Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban (formerly YM150) is an orally administered anticoagulant that acts as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Developed by Astellas Pharma, it was investigated for the prevention of thromboembolic events.[1] A notable characteristic of darexaban is its rapid and extensive first-pass metabolism into its active metabolite, darexaban glucuronide (YM-222714).[3][4] This glucuronide conjugate is the primary circulating entity and is predominantly responsible for the observed antithrombotic effects in vivo.[3][5] Although the clinical development of darexaban was discontinued (B1498344) in 2011, its pharmacology and mechanism of action remain of significant interest for research in the field of anticoagulation.[1][4][6]
Core Mechanism of Action
Factor Xa is a serine protease that sits (B43327) at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1] Its primary function is to cleave prothrombin (Factor II) to generate thrombin (Factor IIa), which in turn catalyzes the conversion of soluble fibrinogen into an insoluble fibrin (B1330869) mesh, the structural basis of a blood clot.[1][4]
Darexaban and its active metabolite, this compound, are potent, selective, and competitive direct inhibitors of Factor Xa.[1][7] They bind to the active site of FXa, thereby blocking its enzymatic activity.[1] This inhibition occurs for both free FXa and FXa that is part of the prothrombinase complex.[1][5][7] Unlike indirect inhibitors such as heparin, their action is independent of antithrombin.[1][7] By directly inhibiting FXa, this compound effectively reduces the generation of thrombin, leading to a dose-dependent decrease in fibrin clot formation.[1][4]
Quantitative Data Summary
The inhibitory potency and anticoagulant effects of darexaban and this compound have been quantified through various in vitro assays. The key parameters are summarized below.
Table 1: In Vitro Inhibitory Potency and Anticoagulant Activity
| Compound | Parameter | Value | Conditions / Assay | Reference |
| Darexaban | K_i_ (human FXa) | 0.031 µM | Enzyme Assay | [7][8] |
| IC_50 (human FXa) | 54.6 nM (0.0546 µM) | Enzyme Assay | ||
| Prothrombin Time (PT) Doubling Conc. | 1.2 µM | Human Plasma | [2][7] | |
| This compound | K_i (human FXa) | 0.020 µM | Enzyme Assay | [2][7][8] |
| Prothrombin Time (PT) Doubling Conc. | 0.95 µM | Human Plasma | [2][7] |
Table 2: Summary of Pharmacokinetic Parameters of this compound
| Parameter | Value | Population | Reference |
| Time to C_max_ (T_max_) | 1 - 1.5 hours | Healthy Subjects | [3][4] |
| Half-life (t_½_) | ~14 - 18 hours | Healthy Subjects | [3][4] |
| Excretion | Renal and Fecal | Healthy Subjects | [4] |
| Effect of Food | Minimal | Healthy Subjects | [4] |
Experimental Protocols
The characterization of Factor Xa inhibitors like this compound relies on standardized in vitro assays.
In Vitro Factor Xa Inhibition Assay (Chromogenic)
Objective: To determine the inhibitory potency (K_i_ or IC_50_) of a compound against purified human Factor Xa.[3][8]
Principle: The activity of Factor Xa is quantified by its ability to cleave a specific chromogenic substrate, which releases a colored product (e.g., p-nitroaniline, pNA).[1][2] The rate of color development, measured spectrophotometrically at 405 nm, is proportional to FXa activity.[1][2] The presence of an inhibitor reduces the rate of substrate cleavage.[2]
Materials:
-
Assay Buffer (e.g., Tris-HCl, pH 7.4-8.3, containing NaCl, EDTA, or CaCl₂)[1][3]
-
Test Compounds (Darexaban, this compound) dissolved in a suitable solvent (e.g., DMSO)[2][3]
-
Microplate reader capable of kinetic measurements at 405 nm[1][2]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) remains constant and low (<1%) across all wells.[1][2]
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound dilutions. Include control wells for 100% enzyme activity (solvent only) and 0% activity/background (buffer only).[1]
-
Enzyme Addition: Add a fixed concentration of purified human Factor Xa to all wells except the background controls.[1]
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.[1][2]
-
Reaction Initiation: Add the pre-warmed chromogenic FXa substrate to all wells to start the reaction.[1][2]
-
Kinetic Measurement: Immediately place the plate in a reader pre-heated to 37°C and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.[1][2]
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC_50_ value by fitting the data to a four-parameter logistic equation.[2]
-
The inhibition constant (K_i_) can be calculated from the IC_50_ value using the Cheng-Prusoff equation for competitive inhibitors, requiring knowledge of the substrate concentration and its Michaelis constant (K_m_).
Prothrombin Time (PT) Assay
Objective: To assess the overall effect of an inhibitor on the extrinsic and common pathways of the coagulation cascade in plasma.
Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin (B12709170) reagent (a source of tissue factor and phospholipids).[1] The presence of an FXa inhibitor will prolong this clotting time.
Materials:
-
Citrated platelet-poor plasma (human)[2]
-
PT reagent (Thromboplastin)[1]
-
Test Compounds (Darexaban, this compound)
-
Coagulometer[1]
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound in human plasma.
-
Incubation: Incubate the plasma samples at 37°C.[1]
-
Clot Initiation: Add the pre-warmed PT reagent to the plasma sample to initiate clotting.[1]
-
Measurement: The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.[1]
Data Analysis:
-
Plot the clotting times against the inhibitor concentrations.
-
Determine the concentration of the inhibitor required to double the baseline PT of the plasma sample.[2][7]
Mandatory Visualizations
Caption: The Coagulation Cascade and Darexaban's Point of Inhibition.
Caption: Workflow for Determining Factor Xa Inhibition via Chromogenic Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Darexaban - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticoagulant - Wikipedia [en.wikipedia.org]
- 7. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vitro Pharmacology of Darexaban Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darexaban, an oral direct inhibitor of Factor Xa (FXa), undergoes extensive and rapid first-pass metabolism to its active metabolite, Darexaban glucuronide (YM-222714).[1][2] This glucuronide conjugate is the principal determinant of the antithrombotic effect observed in vivo.[1][3] This technical guide provides an in-depth overview of the in vitro pharmacology of this compound, detailing its mechanism of action, inhibitory kinetics, and effects on coagulation parameters. The document includes comprehensive experimental protocols and visual diagrams of key pathways and workflows to support research and development in the field of anticoagulation. Although the clinical development of Darexaban was discontinued, the data surrounding its active metabolite remain a valuable resource for the study of direct FXa inhibitors.[4][5]
Mechanism of Action
This compound exerts its anticoagulant effect by directly, selectively, and competitively inhibiting Factor Xa, a critical serine protease in the blood coagulation cascade.[4][6] FXa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4][7] Thrombin subsequently facilitates the transformation of soluble fibrinogen into an insoluble fibrin (B1330869) clot.[4]
By binding to the active site of both free FXa and FXa assembled in the prothrombinase complex, this compound effectively blocks the amplification of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation and subsequent fibrin formation.[4][6] This direct inhibition is independent of antithrombin, a key differentiator from indirect FXa inhibitors like heparin.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Darexaban - Wikipedia [en.wikipedia.org]
- 6. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Darexaban Glucuronide: An In-Depth Technical Guide to its Metabolism and Pharmacokinetics in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darexaban (B1669829) (YM150) is an oral, direct Factor Xa (FXa) inhibitor that was investigated for the prevention and treatment of thromboembolic events. A defining characteristic of darexaban's pharmacology is its rapid and extensive first-pass metabolism to its active metabolite, darexaban glucuronide (YM-222714). This glucuronide conjugate is the primary circulating entity and the principal determinant of the observed antithrombotic effect in vivo.[1] This technical guide provides a comprehensive overview of the metabolism and pharmacokinetics of this compound in humans. It consolidates quantitative data from various studies, details key experimental methodologies, and visualizes the metabolic pathways and experimental workflows. While the clinical development of darexaban was discontinued, the insights gained from its study, particularly concerning its extensive metabolism to an active glucuronide, remain highly relevant for the development of new chemical entities.[1][2]
Introduction
Darexaban was developed as a potent and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[2][3] Following oral administration, darexaban is quickly absorbed and undergoes near-complete conversion to this compound.[2][4] This biotransformation is so efficient that plasma concentrations of the parent drug, darexaban, are typically less than 1% of the this compound concentrations.[4] In vitro studies have demonstrated that darexaban and this compound are equipotent in their inhibition of FXa.[4][5] Consequently, the in vivo anticoagulant effect is almost entirely attributable to this compound.[3][4] Understanding the metabolic pathway leading to the formation of this compound and its subsequent pharmacokinetic profile is therefore crucial for a complete characterization of darexaban's pharmacological activity.
Metabolism of Darexaban to this compound
The primary metabolic pathway for darexaban is O-glucuronidation.[4] This process is mediated by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the transfer of glucuronic acid to a substrate.[1][6]
Enzymes Responsible for Glucuronidation
In vitro studies using human liver microsomes (HLM) and human intestinal microsomes (HIM) have identified the specific UGT isoforms responsible for the formation of this compound.[6]
-
In the Liver: UGT1A9 is the predominant enzyme responsible for darexaban glucuronidation.[6][7]
-
In the Intestine: UGT1A10 is the primary catalyzing enzyme, with minor contributions from UGT1A7, UGT1A8, and UGT1A9.[4][6]
Further metabolism of this compound can occur, leading to the formation of minor metabolites. N-oxides of this compound (M2 and M3) have been detected in human plasma and urine.[5][8] The N-oxidation of this compound is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3) in the liver.[9]
Metabolic Pathway of Darexaban
The metabolic conversion of darexaban is a critical step in its mechanism of action. The following diagram illustrates the primary metabolic pathway.
Pharmacokinetics of Darexaban and this compound
Following oral administration, darexaban is rapidly absorbed and converted to this compound.[2][5] The pharmacokinetic profile of this compound is characterized by a rapid time to maximum concentration and a dose-dependent increase in exposure.[10]
Absorption, Distribution, and Excretion
A human mass balance study conducted with a single 60 mg oral dose of [14C]darexaban provides key insights into its absorption, distribution, metabolism, and excretion (ADME).[5][8]
-
Absorption: Darexaban is rapidly absorbed, with peak plasma concentrations of total radioactivity and this compound occurring at approximately 0.75 hours post-dose.[5][8]
-
Distribution: In plasma, this compound is the major drug-related component, accounting for 86-96% of the total radioactivity.[4] The plasma protein binding of darexaban and this compound is 83.6-84.3% and 73.9-77.0%, respectively.[4]
-
Excretion: The administered radioactivity is excreted in approximately equal amounts in the feces (51.9%) and urine (46.4%) over 168 hours.[5][8] this compound is the major component found in urine, while unchanged darexaban is the primary component in feces.[5][8]
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for darexaban and this compound in healthy human subjects.
Table 1: Pharmacokinetic Parameters of Darexaban and this compound after a Single Oral Dose
| Parameter | Darexaban | This compound | Reference(s) |
| Tmax (h) | ~0.75 | ~0.75 - 2 | [4][5] |
| t1/2 (h) | Short (due to rapid conversion) | 14 - 18 | [1][2] |
| Plasma Concentration | <1% of this compound | Major circulating entity | [4] |
Table 2: Excretion Profile from a Human Mass Balance Study (60 mg Oral Dose of [14C]darexaban)
| Excretion Route | Percentage of Administered Radioactivity | Major Component(s) | Reference(s) |
| Urine | 46.4% | This compound (M1), N-oxides of M1 (M2, M3) | [5][8] |
| Feces | 51.9% | Darexaban, N-demethyl darexaban (M5) | [5][8] |
Drug-Drug Interaction Potential
Studies have been conducted to evaluate the potential for drug-drug interactions with darexaban.
-
CYP3A4 and P-glycoprotein: Co-administration with rifampicin, a strong inducer of CYP3A4 and P-glycoprotein, did not have a clinically relevant effect on the pharmacokinetics of this compound.[4] Similarly, ketoconazole, a strong inhibitor of CYP3A4 and P-glycoprotein, did not significantly alter the pharmacokinetic profile of this compound.[11] These findings suggest a low potential for clinically significant drug-drug interactions involving these pathways for this compound.[4]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the metabolism and pharmacokinetics of this compound.
In Vitro UGT Phenotyping
Objective: To identify the UDP-glucuronosyltransferase (UGT) isoforms responsible for the glucuronidation of darexaban in human liver and intestine.[6]
Methodology:
-
Microsomes: Human liver microsomes (HLM) and human intestinal microsomes (HIM) are used as the enzyme source.[6]
-
Recombinant UGTs: A panel of recombinant human UGT isoforms is used to screen for activity towards darexaban.[6]
-
Incubation: Darexaban is incubated with the microsomes or recombinant UGTs in the presence of the cofactor UDP-glucuronic acid (UDPGA).[6]
-
Analysis: The formation of this compound is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Enzyme Kinetics: Michaelis-Menten kinetics are determined to calculate the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) for the active UGT isoforms.[6]
Human Mass Balance Study
Objective: To investigate the absorption, metabolism, and excretion of darexaban in humans.[5][12]
Methodology:
-
Study Population: A small cohort of healthy male subjects is typically enrolled.[5][13]
-
Dosing: A single oral dose of radiolabeled darexaban (e.g., [14C]darexaban) is administered.[5]
-
Sample Collection: Blood, plasma, urine, and feces are collected at predefined intervals over a period of several days (e.g., 168 hours).[5][13]
-
Radioactivity Measurement: Total radioactivity in all collected samples is measured using liquid scintillation counting.[12]
-
Metabolite Profiling and Identification: Plasma, urine, and fecal samples are analyzed using LC-MS/MS and/or radio-HPLC to separate and identify the parent drug and its metabolites.[5][14]
-
Data Analysis: The pharmacokinetic parameters of total radioactivity, darexaban, and its major metabolites are calculated. The routes and rates of excretion are determined.[5]
Quantification of Darexaban and this compound in Human Plasma
Objective: To develop a validated analytical method for the simultaneous quantification of darexaban and this compound in human plasma for pharmacokinetic studies.[1]
Methodology:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.[1] An internal standard is added prior to extraction for accurate quantification.
-
LC-MS/MS Analysis:
-
Chromatography: Separation is achieved using a reversed-phase HPLC column with a gradient elution.[1]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for darexaban, this compound, and the internal standard.[1]
-
-
Calibration and Quantification: A calibration curve is generated using standards of known concentrations. The concentrations of the analytes in the study samples are then determined by comparing their peak area ratios to the calibration curve.[1]
Conclusion
The metabolism of darexaban in humans is characterized by a rapid and extensive conversion to its pharmacologically active metabolite, this compound. This biotransformation, primarily mediated by UGT1A9 in the liver and UGT1A10 in the intestine, results in this compound being the major circulating entity and the principal driver of the anticoagulant effect.[4][6] The pharmacokinetic profile of this compound is well-defined, with rapid absorption and a predictable dose-response relationship.[10] The low potential for clinically significant drug-drug interactions involving CYP3A4 and P-gp further simplifies its clinical pharmacology.[4][11] Although the development of darexaban was halted, the comprehensive understanding of its metabolism and pharmacokinetics, particularly the formation and activity of its glucuronide metabolite, provides valuable knowledge for the ongoing development of novel anticoagulants and other drugs that undergo extensive glucuronidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Darexaban - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The pharmacokinetics of darexaban are not affected to a clinically relevant degree by rifampicin, a strong inducer of P-glycoprotein and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, metabolism and excretion of darexaban (YM150), a new direct factor Xa inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of darexaban, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of enzymes responsible for the N-oxidation of this compound, the pharmacologically active metabolite of darexaban, and the glucuronidation of darexaban N-oxides in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of Darexaban, an Oral Direct Factor Xa Inhibitor, in Healthy Elderly Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of darexaban (YM150), an oral direct factor Xa inhibitor, are not affected by ketoconazole, a strong inhibitor of CYP3A and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. allucent.com [allucent.com]
- 13. fda.gov [fda.gov]
- 14. In vitro metabolism of rivaroxaban, an oral, direct factor Xa inhibitor, in liver microsomes and hepatocytes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Roles of UGT1A9 and UGT1A10 in the Glucuronidation of Darexaban
An In-depth Technical Guide for Researchers and Drug Development Professionals
Darexaban (B1669829), a direct factor Xa inhibitor, undergoes extensive metabolism to form its pharmacologically active metabolite, darexaban glucuronide. This biotransformation is critical to the drug's pharmacokinetic and pharmacodynamic profile. This technical guide elucidates the central roles of two key UDP-glucuronosyltransferase (UGT) enzymes, UGT1A9 and UGT1A10, in the formation of this compound. The information presented herein, including quantitative data, detailed experimental methodologies, and pathway visualizations, is intended to support further research and development in the field of anticoagulant therapy.
Core Findings: UGT1A9 and UGT1A10 in Darexaban Metabolism
In vitro studies utilizing human liver microsomes (HLM), human intestinal microsomes (HIM), and recombinant human UGT isoforms have identified UGT1A9 and UGT1A10 as the primary enzymes responsible for darexaban glucuronidation.[1] UGT1A9 is the major contributor to this metabolic pathway in the liver, while UGT1A10 plays the predominant role in the intestine.[1][2] This tissue-specific activity is consistent with the high expression levels of UGT1A9 mRNA in the liver and UGT1A10 mRNA in the intestine.[1]
Other UGT isoforms, namely UGT1A7 and UGT1A8, have demonstrated some activity towards darexaban, but their contribution is considered minor compared to UGT1A9 and UGT1A10.[1]
Quantitative Analysis of Enzyme Kinetics
The kinetic parameters for darexaban glucuronidation by various UGT isoforms have been determined, providing a quantitative understanding of their relative contributions. The following tables summarize these key findings.
Table 1: Kinetic Parameters of Darexaban Glucuronidation by Recombinant UGT Isoforms
| UGT Isoform | Apparent Km (μM) | Intrinsic Clearance (CLint) Ranking |
| UGT1A9 | 35.5 | 1 (Highest) |
| UGT1A8 | Not explicitly stated | 2 |
| UGT1A10 | 34.2 | 3 |
| UGT1A7 | Not explicitly stated | 4 |
Data sourced from Shiraga et al. (2012).[1]
Table 2: Kinetic Parameters of Darexaban Glucuronidation in Human Microsomes
| Microsome Source | Apparent Km (μM) |
| Human Liver Microsomes (HLM) | >250 |
| Human Intestinal Microsomes (HIM) | 27.3 |
Data sourced from Shiraga et al. (2012).[1]
The comparable Km value of recombinant UGT1A10 to that of HIM reinforces the significant role of this enzyme in intestinal first-pass metabolism of darexaban.[1] The high Km value in HLM suggests a lower affinity of the liver enzymes for darexaban under standard in vitro conditions, although the addition of fatty acid-free bovine serum albumin has been shown to decrease the unbound Km, indicating that protein binding may influence the kinetics.[1]
Experimental Protocols
The determination of the roles of UGT1A9 and UGT1A10 in darexaban glucuronidation involves a series of in vitro experiments. The following provides a detailed methodology based on established protocols for UGT activity assays.
I. Determination of UGT Isoform Activity using Recombinant Enzymes
This experiment aims to identify which specific UGT enzymes are capable of metabolizing darexaban.
1. Materials:
-
Recombinant human UGT1A9 and UGT1A10 (and other isoforms for screening)
-
Darexaban
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the recombinant UGT enzyme.
-
To activate the enzyme, pre-incubate the mixture with alamethicin on ice.
-
Add darexaban to the reaction mixture at various concentrations to determine kinetic parameters.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile.
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
II. Characterization of Darexaban Glucuronidation in Human Liver and Intestinal Microsomes
This experiment assesses the metabolism of darexaban in a more physiologically relevant matrix.
1. Materials:
-
Pooled human liver microsomes (HLM) and human intestinal microsomes (HIM)
-
Darexaban
-
UDPGA
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
Alamethicin
-
Acetonitrile
2. Incubation Procedure:
-
The procedure is similar to that for recombinant enzymes, with HLM or HIM replacing the recombinant UGTs.
-
The protein concentration of the microsomes should be optimized to ensure measurable metabolite formation.
3. Sample Analysis:
-
The analysis is the same as for the recombinant enzyme assay, using LC-MS/MS to quantify the formation of this compound.
III. LC-MS/MS Method for Quantification of Darexaban and this compound
1. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally suitable for darexaban and its glucuronide.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The precursor-to-product ion transitions for both darexaban and this compound, as well as the internal standard, need to be optimized.
Visualizing the Pathways and Processes
Metabolic Pathway of Darexaban
The primary metabolic pathway for darexaban is direct glucuronidation.
Caption: Darexaban is primarily metabolized to its active glucuronide metabolite by UGT1A9 in the liver and UGT1A10 in the intestine.
Experimental Workflow for UGT Phenotyping
The following diagram illustrates the typical workflow for identifying the UGT enzymes responsible for the metabolism of a compound like darexaban.
Caption: A typical experimental workflow for identifying and characterizing the UGT enzymes involved in the metabolism of a drug candidate.
Conclusion
The glucuronidation of darexaban is a critical metabolic pathway mediated primarily by UGT1A9 in the liver and UGT1A10 in the intestine. The formation of the active metabolite, this compound, is a key determinant of the drug's overall pharmacological effect. A thorough understanding of the roles of these specific UGT isoforms, supported by robust in vitro characterization, is essential for predicting potential drug-drug interactions and inter-individual variability in response to darexaban. The methodologies and data presented in this guide provide a comprehensive resource for researchers in the ongoing development and evaluation of novel anticoagulants.
References
Darexaban Glucuronide: An In-depth Technical Guide on the Active Metabolite of Darexaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban (B1669829) (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] Developed by Astellas Pharma, it was investigated as an anticoagulant for the prevention of thromboembolic events.[1] A pivotal aspect of darexaban's pharmacology is its rapid and extensive first-pass metabolism into its active metabolite, darexaban glucuronide (YM-222714).[2] This glucuronide conjugate is the primary determinant of the antithrombotic effect observed in vivo.[2] Although the clinical development of darexaban was discontinued (B1498344) in September 2011, the wealth of in vitro and in vivo data generated for both the parent drug and its active metabolite provides valuable insights for researchers in the field of anticoagulant drug development.[3] This technical guide provides a comprehensive overview of this compound as the active metabolite of darexaban, focusing on its mechanism of action, comparative in vitro activity, pharmacokinetics, and detailed experimental protocols.
Mechanism of Action: Targeting the Coagulation Cascade
Darexaban and its active metabolite, this compound, exert their anticoagulant effect by directly, selectively, and competitively inhibiting Factor Xa.[1] FXa is a serine protease that plays a crucial role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[4] Its primary function is to convert prothrombin (Factor II) into thrombin (Factor IIa).[1] Thrombin then acts as a central enzyme in hemostasis, catalyzing the conversion of soluble fibrinogen to insoluble fibrin (B1330869), which forms the structural basis of a blood clot.[1]
By binding to the active site of FXa, darexaban and this compound prevent its interaction with prothrombin, thereby inhibiting the generation of thrombin and the subsequent formation of a fibrin clot.[2] This direct inhibition is independent of antithrombin, a key differentiator from indirect FXa inhibitors like heparin.[1] This allows darexaban and its metabolite to inhibit both free FXa and FXa bound within the prothrombinase complex with similar potency.[1][2]
References
The Discovery and Initial Investigation of Darexaban Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban (B1669829) (formerly YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Developed by Astellas Pharma, it was investigated as an anticoagulant for preventing venous thromboembolism, stroke in patients with atrial fibrillation, and ischemic events in acute coronary syndrome.[1] A pivotal aspect of darexaban's pharmacology is its rapid and extensive first-pass metabolism into its active metabolite, darexaban glucuronide (YM-222714).[2][3] This glucuronide conjugate is the primary driver of the antithrombotic effects observed in vivo.[2][4] Although the clinical development of darexaban was discontinued (B1498344) in September 2011, the study of its unique metabolic activation provides valuable insights for the development of oral anticoagulants.[1]
This technical guide offers an in-depth overview of the discovery and initial investigation of this compound, focusing on its mechanism of action, metabolism, and pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in pharmacology and drug development.
Mechanism of Action
Darexaban and its active metabolite, this compound, function as selective and competitive inhibitors of Factor Xa.[1][5] FXa is a serine protease that plays a crucial role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa).[1][6] Thrombin then facilitates the conversion of soluble fibrinogen to insoluble fibrin, which forms the mesh of a blood clot.[1] By binding to the active site of FXa, darexaban and this compound block this critical step, leading to a dose-dependent decrease in thrombin generation and subsequent blood clot formation.[1]
References
- 1. Darexaban - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Physicochemical Properties of Darexaban Glucuronide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darexaban (B1669829) (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Following administration, darexaban undergoes extensive first-pass metabolism to form its principal and pharmacologically active metabolite, darexaban glucuronide (YM-222714). This glucuronide conjugate is the primary determinant of the antithrombotic effect observed in vivo. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its metabolic pathway, and its mechanism of action. Quantitative data are presented in structured tables, and detailed experimental methodologies are described. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound. Although the clinical development of darexaban was discontinued, the study of its active metabolite remains of significant interest for the development of novel anticoagulants.
Physicochemical Properties
This compound
| Property | Value | Source |
| Chemical Formula | C₃₃H₃₈N₄O₁₀ | |
| Molecular Weight | 650.68 g/mol | [1] |
| CAS Number | 432029-12-4 | [1] |
| Appearance | Solid powder | [2] |
Darexaban (Parent Compound)
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₀N₄O₄ | [2] |
| Molecular Weight | 474.56 g/mol | [2] |
| CAS Number | 365462-23-3 | [2] |
| Calculated pKa | 7.4 | [3] |
| Solubility | Soluble in DMSO, not in water. | [2] |
Metabolism and Pharmacokinetics
Darexaban is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver and to a lesser extent in the small intestine, to form its active metabolite, this compound.[4] This biotransformation is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the main enzyme in the liver and UGT1A10 in the intestine. Darexaban itself has a short half-life due to this rapid conversion. In contrast, this compound has a long half-life of approximately 14-18 hours.[4]
Metabolic conversion of Darexaban to its active glucuronide.
Mechanism of Action
Darexaban and its active metabolite, this compound, are direct, selective, and competitive inhibitors of Factor Xa.[5] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then facilitates the conversion of fibrinogen to fibrin (B1330869), leading to clot formation. By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin formation.[5]
Inhibition of Factor Xa in the coagulation cascade.
Pharmacodynamics
Both darexaban and this compound have demonstrated potent anticoagulant activity. The inhibitory constant (Ki) and the concentration required to double the prothrombin time (PT) are summarized below.
| Compound | Target | Kᵢ (µM) | Prothrombin Time Doubling Conc. (µM) | Source |
| Darexaban | Human Factor Xa | 0.031 | 1.2 | [6] |
| This compound | Human Factor Xa | 0.020 | 0.95 | [6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. However, the following section outlines general methodologies that are widely used in the pharmaceutical industry for the characterization of drug metabolites.
Determination of pKa
The acid dissociation constant (pKa) can be determined using various methods, with potentiometric titration and UV-spectroscopy being the most common. For compounds with low aqueous solubility, such as darexaban, a co-solvent system may be employed.[7]
Potentiometric Titration:
-
A solution of the test compound is prepared in a suitable solvent system (e.g., water with a co-solvent).
-
The solution is titrated with a standardized acid or base.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
The pKa is determined from the inflection point of the resulting titration curve.[7]
Determination of LogP/LogD
The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for their determination.
Shake-Flask Method:
-
A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (at a specific pH for LogD).
-
The mixture is shaken until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).[8]
-
The LogP or LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Workflow for LogD determination via the shake-flask method.
Determination of Aqueous Solubility
The aqueous solubility of a compound can be determined by several methods, including the equilibrium shake-flask method and high-throughput kinetic methods.
Equilibrium Shake-Flask Method:
-
An excess amount of the solid compound is added to a specific volume of aqueous buffer at a defined pH.
-
The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[9]
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved compound in the filtrate or supernatant is quantified by a suitable analytical method, such as HPLC-UV or LC-MS.[10]
Conclusion
This compound is the pharmacologically active metabolite of darexaban and the primary contributor to its anticoagulant effect. This technical guide has summarized its key physicochemical properties, metabolic pathway, and mechanism of action. While specific experimental data for some properties remain elusive due to the discontinuation of the parent drug's development, the provided information and general experimental protocols offer a valuable resource for researchers in the field of anticoagulant drug discovery and development. The understanding of the properties of drug metabolites like this compound is crucial for the design of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Darexaban - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. enamine.net [enamine.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Darexaban glucuronide preclinical studies and findings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darexaban (B1669829) (formerly YM150) is an oral, direct Factor Xa (FXa) inhibitor that undergoes rapid and extensive first-pass metabolism to its pharmacologically active metabolite, darexaban glucuronide (YM-222714). This active metabolite is the primary driver of the antithrombotic effect observed in vivo. This technical guide provides a comprehensive overview of the preclinical studies and findings related to this compound, with a focus on its pharmacology, metabolism, and the experimental methodologies used in its evaluation. While clinical development of darexaban was discontinued, the preclinical data offers valuable insights for the development of new anticoagulant therapies.
Mechanism of Action: Targeting the Coagulation Cascade
Both darexaban and its active metabolite, this compound, are potent and selective inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] FXa catalyzes the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin (B1330869), the structural basis of a blood clot. By directly binding to the active site of FXa, darexaban and this compound effectively block the amplification of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin formation.[1]
Caption: Darexaban and its glucuronide metabolite inhibit Factor Xa.
Metabolism of Darexaban to this compound
Following oral administration, darexaban is rapidly and extensively metabolized, primarily through glucuronidation, to form this compound. This metabolic conversion is the key determinant of the in vivo activity of the drug.
Metabolic Pathway
The primary metabolic pathway involves the direct conjugation of a glucuronic acid moiety to the darexaban molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
Caption: Metabolic conversion of darexaban to its active glucuronide.
Experimental Protocols for Metabolism Studies
-
Objective: To identify the specific UGT isoforms responsible for the glucuronidation of darexaban.
-
Methodology:
-
Enzyme Source: Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Incubation: Darexaban is incubated with individual recombinant UGT isoforms in the presence of the cofactor UDP-glucuronic acid (UDPGA) in an appropriate buffer system.
-
Analysis: The formation of this compound is monitored over time using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Kinetic Analysis: Michaelis-Menten kinetics are determined by varying the concentration of darexaban to calculate the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) for each active UGT isoform.
-
Preclinical Pharmacology
In Vitro Potency
Darexaban and this compound have been shown to be potent inhibitors of human Factor Xa.
| Compound | Parameter | Value | Reference |
| Darexaban | Ki (human FXa) | 0.031 µM | [2] |
| Prothrombin Time (PT) Doubling Concentration | 1.2 µM | [2] | |
| This compound | Ki (human FXa) | 0.020 µM | [2] |
| Prothrombin Time (PT) Doubling Concentration | 0.95 µM | [1] |
In Vivo Efficacy
Preclinical studies in animal models of thrombosis have demonstrated the antithrombotic efficacy of darexaban following oral administration.
| Model | Species | Compound | Dose (oral) | Effect | Reference |
| Venous Thrombosis | Rat | Darexaban | 0.97 mg/kg | ID₅₀ (Thrombus suppression) | [1] |
| Arterio-venous (A-V) Shunt Thrombosis | Rat | Darexaban | 16.7 mg/kg | ID₅₀ (Thrombus suppression) | [1] |
Experimental Protocols for Pharmacology Studies
-
Objective: To determine the in vitro inhibitory potency (IC50 and Ki) of darexaban and this compound against Factor Xa.
-
Methodology:
-
Reagents: Purified human Factor Xa, a specific chromogenic substrate for FXa (e.g., S-2222), and a suitable assay buffer.
-
Procedure:
-
A fixed concentration of human Factor Xa is incubated with varying concentrations of the test compound (darexaban or this compound) in a microplate well.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis, which results in a color change, is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) over time.
-
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percent inhibition against the inhibitor concentration. The Ki (inhibition constant) can be determined using the Cheng-Prusoff equation.
-
Caption: Workflow for the in vitro Factor Xa inhibition assay.
-
Objective: To evaluate the in vivo antithrombotic efficacy of orally administered darexaban.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized.
-
A laparotomy is performed to expose the inferior vena cava (IVC).
-
A segment of the IVC is isolated, and stasis is induced by ligation.
-
Thrombosis is initiated by the application of a thrombogenic stimulus (e.g., topical application of ferric chloride or injection of a thromboplastin-like substance) to the ligated segment.
-
Darexaban is administered orally at various doses prior to the induction of thrombosis.
-
-
Endpoint: After a set period, the ligated IVC segment is excised, and the thrombus is isolated and weighed. The dose of darexaban that causes 50% inhibition of thrombus formation (ID₅₀) is calculated.[1]
-
Preclinical Pharmacokinetics
While detailed quantitative pharmacokinetic data for darexaban and this compound in preclinical species such as rats and dogs are not extensively available in the public domain, the general profile indicates rapid absorption and extensive first-pass metabolism of darexaban. The active metabolite, this compound, is the predominant circulating entity and exhibits a longer half-life than the parent compound.
Preclinical Safety and Toxicology
Specific No-Observed-Adverse-Effect-Levels (NOAELs) from preclinical toxicology studies of darexaban are not publicly available. However, a common finding with anticoagulants in preclinical safety studies is an increased incidence of bleeding at higher doses. In a fertility and reproductive performance study in rats with another Factor Xa inhibitor, a reduction in the number of dams with viable fetuses and a slight increase in post-implantation loss were observed at high doses, with a NOAEL established for these effects.[3] It is important to note that these findings are for a different compound and may not be directly applicable to darexaban.
Conclusion
The preclinical data for darexaban and its active metabolite, this compound, demonstrate a potent and selective inhibition of Factor Xa, leading to effective antithrombosis in animal models. The rapid and extensive conversion of darexaban to its more stable and active glucuronide metabolite is a key characteristic of its pharmacokinetic and pharmacodynamic profile. While the clinical development of darexaban was halted, the preclinical findings have contributed to the broader understanding of direct Factor Xa inhibitors and provide a valuable reference for the ongoing development of novel anticoagulants. Further research in this area will benefit from a more detailed public disclosure of quantitative preclinical pharmacokinetic and safety data to allow for more comprehensive cross-compound comparisons and translational modeling.
References
Understanding the Anticoagulant Effects of Darexaban Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darexaban (B1669829) (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Following administration, darexaban undergoes rapid and extensive first-pass metabolism, primarily in the liver, to its active metabolite, darexaban glucuronide (YM-222714).[1][3][4] This glucuronide conjugate is the principal determinant of the observed antithrombotic effect in vivo.[3][4] This technical guide provides a comprehensive overview of the anticoagulant properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies. Although the clinical development of darexaban was discontinued (B1498344) in September 2011, the pharmacological profile of its active metabolite remains of significant interest for the ongoing development of novel anticoagulants.[1]
Mechanism of Action
Darexaban and its active metabolite, this compound, are selective and competitive direct inhibitors of Factor Xa.[1][2] FXa occupies a pivotal position in the coagulation cascade, catalyzing the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[5] Thrombin subsequently converts soluble fibrinogen to insoluble fibrin (B1330869), leading to the formation of a stable blood clot.[1] By directly binding to the active site of FXa, this compound inhibits this crucial step, thereby reducing thrombin generation and subsequent fibrin formation in a dose-dependent manner.[1][5] This inhibitory action is independent of antithrombin.[2][6]
Quantitative Anticoagulant Data
The anticoagulant activity of darexaban and this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity against Human Factor Xa
| Compound | Ki (μM) |
| Darexaban | 0.031[2][5] |
| This compound | 0.020[2][5] |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates higher binding affinity.
Table 2: In Vitro Anticoagulant Effects in Human Plasma
| Compound | Doubling Concentration for Prothrombin Time (PT) (μM) |
| Darexaban | 1.2[2][5] |
| This compound | 0.95[2][5] |
The doubling concentration for PT is the concentration of the compound required to double the baseline prothrombin time.
Table 3: In Vivo Antithrombotic Efficacy in Animal Models
| Model | Compound | Dose | Effect |
| Venous Thrombosis (Rat) | Darexaban | ID50: 0.97 mg/kg | Strong suppression of thrombus formation.[2] |
| Arteriovenous Shunt Thrombosis (Rat) | Darexaban | ID50: 16.7 mg/kg | Strong suppression of thrombus formation.[2] |
| Pulmonary Thromboembolism (Mouse) | Darexaban | 10 mg/kg | Significantly reduced mortality rate.[7] |
| FeCl3-induced Venous Thrombosis (Mouse) | Darexaban | ≥ 3 mg/kg | Significantly decreased thrombus protein content.[7] |
ID50: The dose required to achieve 50% inhibition of thrombus formation.
Table 4: In Vivo Effects on Bleeding Time in Animal Models
| Model | Compound | Dose | Effect |
| Venous Thrombosis (Rat) | Darexaban | Antithrombotic doses | No effect on bleeding time.[2] |
| Arteriovenous Shunt Thrombosis (Rat) | Darexaban | Antithrombotic doses | No effect on bleeding time.[2] |
| Tail-transection (Mouse) | Darexaban | Up to 10 mg/kg | No significant effect on the amount of blood loss.[7] |
Experimental Protocols
In Vitro Factor Xa Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of darexaban and this compound against purified human Factor Xa.
Methodology:
-
A chromogenic substrate specific for Factor Xa is used.
-
Purified human Factor Xa is incubated with varying concentrations of the inhibitor (darexaban or this compound).
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate cleavage is measured spectrophotometrically by monitoring the change in absorbance over time.
-
The Ki value is calculated from the reaction rates at different inhibitor and substrate concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics with competitive inhibition).
Prothrombin Time (PT) Assay
Objective: To assess the effect of darexaban and this compound on the extrinsic and common pathways of coagulation in human plasma.
Methodology:
-
Sample Preparation: Whole blood is collected in tubes containing 3.2% sodium citrate. Platelet-poor plasma is obtained by centrifugation.[8]
-
Incubation: The platelet-poor plasma is incubated with various concentrations of darexaban or this compound at 37°C.[5]
-
Initiation: A thromboplastin (B12709170) reagent (containing tissue factor and phospholipids) is added to the plasma to initiate coagulation.[5][8]
-
Measurement: The time taken for a fibrin clot to form is measured using a coagulometer.[5]
-
Data Analysis: The concentration of the inhibitor that doubles the baseline prothrombin time is determined.[2][5]
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of darexaban and this compound on the intrinsic and common pathways of coagulation in human plasma.[7]
Methodology:
-
Sample Preparation: Platelet-poor plasma is prepared as described for the PT assay.[8]
-
Incubation: The plasma is incubated with a contact activator (e.g., silica) and a partial thromboplastin reagent (phospholipids) in the presence of various concentrations of the inhibitor.
-
Initiation: Coagulation is initiated by the addition of calcium chloride.
-
Measurement: The time to clot formation is measured using a coagulometer.
Pharmacokinetics and Metabolism
Darexaban is rapidly absorbed and undergoes extensive first-pass metabolism, primarily through glucuronidation in the liver and to a lesser extent in the small intestine, to form its active metabolite, this compound.[1] This conversion is so rapid and extensive that the plasma concentrations of the parent drug, darexaban, are very low, often less than 1% of the glucuronide metabolite.[4] Consequently, this compound is the main driver of the antithrombotic effects observed in vivo.[1][4] this compound has a long half-life of approximately 14-18 hours.[1]
References
- 1. Darexaban - Wikipedia [en.wikipedia.org]
- 2. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Darexaban: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Darexaban Glucuronide using PT and aPTT Assays
Introduction
Darexaban (B1669829) (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Following oral administration, darexaban undergoes rapid and extensive first-pass metabolism, primarily in the liver and small intestine, to its active metabolite, darexaban glucuronide (YM-222714).[1][3][4] This glucuronide conjugate is the main determinant of the antithrombotic effect observed in vivo.[1][5] Both darexaban and this compound are potent, selective, and competitive inhibitors of FXa, which plays a pivotal role by converting prothrombin (Factor II) into thrombin (Factor IIa).[1][5] By inhibiting FXa, they effectively reduce thrombin generation and subsequent fibrin (B1330869) clot formation.[2][3][5]
Standard coagulation assays, such as the Prothrombin Time (PT) and the activated Partial Thromboplastin (B12709170) Time (aPTT), are essential in vitro tools for characterizing the anticoagulant activity of direct FXa inhibitors like this compound.[2][6] These assays help determine potency and establish concentration-effect relationships.[2] The PT assay evaluates the integrity of the extrinsic and common pathways, while the aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.[2][7][8]
Mechanism of Action: Targeting the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways, making it a crucial component of the common pathway.[2] this compound exerts its anticoagulant effect by directly binding to and inhibiting FXa, thereby blocking the amplification of the coagulation cascade.[2]
Quantitative Data Summary
In vitro studies have quantified the inhibitory potency of darexaban and its active glucuronide metabolite against human Factor Xa and their effect on prolonging clotting time in human plasma. This compound is slightly more potent than the parent compound in both inhibiting FXa and prolonging prothrombin time.[5]
Table 1: Inhibitory Activity against Factor Xa
| Compound | Kᵢ (μM) vs. Human Factor Xa |
|---|---|
| Darexaban | 0.031[5][6][9] |
| this compound | 0.020[5][6][9] |
Table 2: Effect on Prothrombin Time (PT) in Human Plasma
| Compound | Concentration to Double Prothrombin Time (μM) |
|---|---|
| Darexaban | 1.2[5][6][9] |
| this compound | 0.95[5][6][9] |
Experimental Protocols
Prothrombin Time (PT) Assay
Objective: To assess the anticoagulant effect of this compound on the extrinsic and common pathways of coagulation in human plasma.[1]
Principle: The PT assay measures the time required for clot formation in citrated plasma after the addition of a thromboplastin reagent, which contains tissue factor and phospholipids, to initiate coagulation.[5][7] The prolongation of this clotting time is proportional to the concentration of the FXa inhibitor.
Materials:
-
Citrated human platelet-poor plasma (PPP)
-
Thromboplastin reagent (containing tissue factor, phospholipids, and calcium)
-
This compound (or Darexaban) stock solution (e.g., in DMSO)
-
Coagulometer (optical or mechanical)
-
Calibrated pipettes
-
Incubator or water bath at 37°C
-
Cuvettes for the coagulometer
Protocol:
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C for at least 10-15 minutes before use.[6]
-
Sample Preparation (Spiked Plasma): a. Prepare a stock solution of this compound in a suitable solvent like DMSO. b. Create serial dilutions of the stock solution. c. Spike aliquots of human plasma with the different concentrations of this compound. Ensure the final solvent concentration is low (e.g., <1%) to avoid affecting the assay. Include a vehicle control (plasma with solvent only).
-
Assay Measurement: a. Pipette 100 µL of the spiked plasma sample into a pre-warmed coagulometer cuvette.[6] b. Incubate the plasma at 37°C for a specified time (typically 2-3 minutes).[2] c. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette to initiate the clotting reaction and simultaneously start the timer.[6] d. The coagulometer will automatically detect and record the time in seconds for a fibrin clot to form.
-
Data Analysis: a. Perform all measurements in duplicate or triplicate. b. Plot the mean clotting time (in seconds) against the corresponding concentration of this compound. c. Determine the concentration of this compound that doubles the baseline PT of the vehicle control.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the anticoagulant effect of this compound on the intrinsic and common pathways of coagulation.[2]
Principle: The aPTT assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica, ellagic acid) and a partial thromboplastin reagent (phospholipids), followed by recalcification.[6][8] this compound prolongs the aPTT in a concentration-dependent manner.[2]
Materials:
-
Citrated human platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
This compound (or Darexaban) stock solution
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
-
Cuvettes for the coagulometer
Protocol:
-
Reagent Preparation: Reconstitute the aPTT reagent as per the manufacturer's guidelines. Pre-warm the aPTT reagent and the CaCl₂ solution to 37°C.[6]
-
Sample Preparation (Spiked Plasma): Prepare a series of spiked plasma samples with varying concentrations of this compound as described for the PT assay, including a vehicle control.
-
Assay Measurement: a. Pipette 100 µL of the spiked plasma sample into a pre-warmed cuvette.[6] b. Add 100 µL of the pre-warmed aPTT reagent to the plasma.[6] c. Incubate the mixture at 37°C for a specified activation time (typically 3-5 minutes), as recommended by the reagent manufacturer.[6] d. Add 100 µL of the pre-warmed CaCl₂ solution to the mixture and simultaneously start the timer.[6] e. The coagulometer will measure the time in seconds required for clot formation.[6]
-
Data Analysis: a. Perform all measurements in duplicate or triplicate. b. Plot the mean clotting time (in seconds) against the corresponding this compound concentration. c. Analyze the concentration-response relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Darexaban - Wikipedia [en.wikipedia.org]
- 4. Absorption, metabolism and excretion of darexaban (YM150), a new direct factor Xa inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 9. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Factor Xa Inhibition Assay for Darexaban Glucuronide Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Following administration, Darexaban is rapidly and extensively metabolized to its active metabolite, Darexaban glucuronide (YM-222714).[3][4] This glucuronide is the primary determinant of the antithrombotic effect observed in vivo.[5][6] Both Darexaban and this compound are potent and competitive inhibitors of human Factor Xa.[1][5] Understanding the inhibitory potency of this compound is crucial for assessing the overall efficacy and pharmacological profile of Darexaban.
These application notes provide a detailed protocol for determining the inhibitory potency of this compound against Factor Xa using a chromogenic assay. This method allows for the quantification of the inhibitor's ability to block the enzymatic activity of FXa, providing key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Quantitative Data Summary
The inhibitory potency of Darexaban and its active metabolite, this compound, against human Factor Xa has been determined through various in vitro assays. The following table summarizes key quantitative data for easy comparison.
| Compound | Parameter | Value | Species | Assay Conditions | Reference |
| Darexaban | Ki | 0.031 µM | Human | Enzyme assay | [1][2] |
| IC50 | 54.6 nM | Human | Enzyme assay | [4] | |
| Prothrombin Time (PT) Doubling Concentration | 1.2 µM | Human | Human plasma | [1][4] | |
| This compound | Ki | 0.020 µM | Human | Enzyme assay | [1][2] |
| Prothrombin Time (PT) Doubling Concentration | 0.95 µM | Human | Human plasma | [1][4] |
Signaling Pathway: The Coagulation Cascade and Factor Xa Inhibition
The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va, forms the prothrombinase complex, which catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to form fibrin monomers, which polymerize to form a stable clot.[7][8][9][10][11] Darexaban and this compound directly inhibit Factor Xa, thereby blocking the common pathway of the coagulation cascade and reducing thrombin generation.[5]
Figure 1: The coagulation cascade and the point of inhibition by Darexaban and this compound.
Experimental Protocols
Chromogenic Factor Xa Inhibition Assay
This protocol describes a method for determining the inhibitory activity of this compound on purified human Factor Xa. The principle of this assay is that active FXa cleaves a specific chromogenic substrate, releasing a colored product (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm.[12][13] The presence of an inhibitor like this compound reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's concentration.
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
This compound Working Solutions: Perform serial dilutions of the stock solution in assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to avoid solvent effects.
-
Factor Xa Solution: Dilute the purified human Factor Xa in assay buffer to a working concentration that provides a linear rate of substrate hydrolysis over the measurement period. The optimal concentration should be determined empirically.
-
Chromogenic Substrate Solution: Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add a defined volume of assay buffer to all wells of a 96-well microplate.
-
Add the serially diluted this compound working solutions or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.
-
Add the diluted Factor Xa solution to all wells except for the blank controls.
-
Incubate the plate at 37°C for a predetermined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
-
Measurement:
-
Measure the absorbance at 405 nm. The measurement can be performed in two modes:
-
Kinetic Mode: Monitor the change in absorbance over time (e.g., every 30 seconds for 10-20 minutes). The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
-
Endpoint Mode: After a fixed incubation time (e.g., 15 minutes), stop the reaction (e.g., by adding a stopping reagent like acetic acid) and measure the final absorbance.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).
-
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay measures the time it takes for plasma to clot after the addition of a tissue factor reagent (thromboplastin). It evaluates the extrinsic and common pathways of the coagulation cascade. This assay can be used to assess the anticoagulant activity of Factor Xa inhibitors in a plasma environment.[14][15][16][17]
Materials:
-
Citrated human plasma
-
This compound
-
PT reagent (thromboplastin)
-
Coagulometer
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in saline or buffer to create a range of working concentrations.
-
Pre-warm the plasma and PT reagent to 37°C.
-
-
Assay Protocol:
-
Add a defined volume of human plasma to a cuvette.
-
Add a small volume of the this compound working solution or vehicle control to the plasma and incubate at 37°C for a specified time (e.g., 2-5 minutes).
-
Initiate clotting by adding a defined volume of the pre-warmed PT reagent to the cuvette.
-
The coagulometer will automatically measure the time until a clot is formed.
-
-
Data Analysis:
-
Record the clotting time in seconds for each concentration of this compound.
-
Plot the clotting time against the inhibitor concentration.
-
Determine the concentration of this compound required to double the baseline prothrombin time.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the inhibitory potency of this compound.
Figure 2: Experimental workflow for the Factor Xa inhibition assay.
References
- 1. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Xa Assays [practical-haemostasis.com]
- 6. researchgate.net [researchgate.net]
- 7. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. biotoxik.it [biotoxik.it]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Darexaban has high sensitivity in the prothrombin time clotting test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the prothrombin time for measuring rivaroxaban plasma concentrations using calibrators and controls: results of a multicenter field trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Darexaban Glucuronide in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban is an oral direct factor Xa inhibitor that undergoes extensive first-pass metabolism to form its major and pharmacologically active metabolite, Darexaban glucuronide. Accurate quantification of this compound in biological matrices, such as plasma, is crucial for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Data Presentation: Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for achieving accurate and reproducible results. The following table summarizes the expected performance of the described methods for the analysis of this compound. It is important to note that the quantitative data presented are based on typical recovery values for glucuronide metabolites of similar pharmaceutical compounds and may require optimization and validation for this compound specifically.[1][2][3]
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Removal of proteins by precipitation with an organic solvent. | Selective retention of the analyte on a solid sorbent followed by elution. | Partitioning of the analyte between two immiscible liquid phases. |
| Primary Advantage | Simple, fast, and cost-effective.[4] | High selectivity and concentration factor.[5] | Good for removing highly water-soluble and some lipid-soluble interferences. |
| Primary Disadvantage | Potential for ion suppression and matrix effects. | More time-consuming and requires method development. | Can be labor-intensive and may use large volumes of organic solvents. |
| Expected Recovery | 80-95% | >90% | 70-90% |
| Throughput | High | Medium to High | Low to Medium |
| Cost per Sample | Low | High | Medium |
Experimental Protocols
The following protocols provide a starting point for the extraction of this compound from human plasma. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protein Precipitation (PPT)
This method is recommended for rapid sample clean-up, particularly in early-stage drug discovery and high-throughput screening.
Materials:
-
Human plasma containing this compound
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is recommended for cleaner extracts and when higher sensitivity is required. A mixed-mode cation exchange polymer is a good starting point for this compound, which has both a basic nitrogen and an acidic carboxylic acid group.
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution
-
Phosphoric acid (0.1 M)
-
Acetonitrile
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange Polymer)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solution
Protocol:
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS and 200 µL of 0.1 M phosphoric acid. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solution for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that can be optimized for high recovery and selectivity.
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
Ammonium acetate (B1210297) buffer (1 M, pH 5.0)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solution
Protocol:
-
To 100 µL of plasma in a glass tube, add 10 µL of IS and 100 µL of 1 M ammonium acetate buffer (pH 5.0). Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solution for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of this compound. Optimization will be necessary for specific instrumentation.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by direct infusion of a this compound standard. |
Signaling Pathway
Darexaban is metabolized to this compound primarily by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A9 in the liver and UGT1A10 in the intestine being the key isoforms.
Conclusion
The choice of sample preparation technique for this compound analysis will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. The protocols provided herein serve as a starting point for method development. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability and accuracy of the analytical data.[6][7] This includes assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid method for determination of rosuvastatin in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination of Rivaroxaban in Human Plasma by Solid-Phase Extraction-High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. cdn.who.int [cdn.who.int]
Application Notes and Protocols: Darexaban Glucuronide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban (B1669829) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Following oral administration, darexaban undergoes rapid and extensive first-pass metabolism, primarily in the liver and small intestine, to form its active metabolite, Darexaban glucuronide (YM-222714).[2][3] This glucuronide is the principal determinant of the antithrombotic effect observed in vivo, with plasma concentrations of the parent drug being less than 1% of its glucuronide metabolite.[3] Consequently, the use of a well-characterized this compound reference standard is essential for accurate bioanalytical quantification, pharmacokinetic and pharmacodynamic (PK/PD) studies, and in vitro pharmacological research in the development of anticoagulants.
These application notes provide detailed protocols for the use of this compound as a reference standard in key research applications.
Data Presentation
Pharmacokinetic Parameters of this compound
The following table summarizes the key pharmacokinetic parameters of this compound in humans following oral administration of darexaban.
| Parameter | Value | Species | Dose of Darexaban | Reference |
| Tmax (h) | ~1-2 | Human | 60, 120, and 240 mg | [4][5] |
| Cmax (ng/mL) | Dose-dependent increase | Human | 60, 120, and 240 mg | [4] |
| AUC | Dose-dependent increase | Human | 60, 120, and 240 mg | [4] |
| Half-life (t½) (h) | ~14-18 | Human | Not specified | [3] |
| Plasma Protein Binding | 73.9 - 77.0% | Human | Not specified | [5] |
In Vitro Activity of Darexaban and this compound
This table provides a comparison of the in vitro anticoagulant activity of Darexaban and its active metabolite, this compound.
| Compound | Assay | Parameter | Value (µM) | Reference |
| Darexaban | Factor Xa Inhibition | Ki | 0.031 | [3] |
| This compound | Factor Xa Inhibition | Ki | 0.020 | [3] |
| Darexaban | Prothrombin Time | Doubling Conc. | 1.2 | [3] |
| This compound | Prothrombin Time | Doubling Conc. | 0.95 | [3] |
Signaling Pathway and Metabolic Conversion
The following diagram illustrates the coagulation cascade, highlighting the point of inhibition by Darexaban and this compound, and the metabolic conversion of Darexaban.
Experimental Protocols
Enzymatic Synthesis of this compound Reference Standard
This protocol describes the enzymatic synthesis of this compound for use as a reference standard. The method utilizes human liver microsomes, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes.
Materials:
-
Darexaban
-
Human Liver Microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA)
-
Water, HPLC grade
-
Preparative HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Darexaban (final concentration: 100 µM)
-
Human Liver Microsomes (final concentration: 1 mg/mL)
-
MgCl₂ (final concentration: 5 mM)
-
Tris-HCl buffer (pH 7.4) to the final volume.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.
-
Purification:
-
Collect the supernatant.
-
Purify the this compound from the supernatant using a preparative reverse-phase HPLC system with a C18 column.
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Collect fractions and analyze for the presence of this compound using LC-MS.
-
-
Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the solid this compound reference standard.
-
Characterization: Confirm the identity and purity of the synthesized standard using LC-MS/MS and NMR spectroscopy.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a method for the quantitative analysis of this compound in human plasma using a reference standard.
Materials and Equipment:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., Darexaban-d4 glucuronide)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare working solutions by serial dilution of the stock solution.
-
Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at various concentrations.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (unknown, standard, or QC), add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Q1: m/z 612.2 -> Q3: m/z 436.1 (loss of glucuronic acid)
-
Internal Standard (Darexaban-d4 glucuronide): Q1: m/z 616.2 -> Q3: m/z 440.1
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
LC-MS/MS Validation Parameters (Representative):
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimal and consistent |
| Stability | Stable under expected storage and processing conditions |
In Vitro Factor Xa Inhibition Assay (Chromogenic)
This protocol describes the determination of the inhibitory potency (IC₅₀ or Ki) of this compound against human Factor Xa.
Materials:
-
This compound reference standard
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl₂)
-
DMSO (for dissolving the test compound)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound reference standard in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound dilutions (or vehicle for control wells)
-
Human Factor Xa solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic FXa substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response curve to determine the IC₅₀ value.
-
For Ki determination, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).[6]
-
Prothrombin Time (PT) Assay
This protocol assesses the anticoagulant effect of this compound on the extrinsic and common pathways of coagulation.
Materials:
-
This compound reference standard
-
Citrated human plasma
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
Coagulometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound reference standard in a suitable buffer.
-
Plasma Incubation: In a coagulometer cuvette, pre-warm citrated human plasma to 37°C. Add the test compound dilution (or vehicle for control) to the plasma and incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Initiation of Clotting: Add the pre-warmed thromboplastin-CaCl₂ reagent to the plasma-inhibitor mixture to initiate coagulation.
-
Clotting Time Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of this compound.
-
Determine the concentration of this compound that doubles the baseline prothrombin time (the clotting time of the control sample with vehicle).[6]
-
Disclaimer
These protocols are intended for research use only and should be performed by trained professionals in a suitably equipped laboratory. It is recommended to validate all assays in-house to ensure reliable results. The development of Darexaban was discontinued, but the methodologies remain relevant for research in the field of anticoagulants.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. rrml.ro [rrml.ro]
- 4. Clinical Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of Darexaban, an Oral Direct Factor Xa Inhibitor, in Healthy Elderly Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of darexaban are not affected to a clinically relevant degree by rifampicin, a strong inducer of P-glycoprotein and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of drug glucuronides for use as authentic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of Darexaban Glucuronide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban (B1669829) (YM150) is an oral anticoagulant that acts as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Following oral administration, darexaban undergoes rapid and extensive first-pass metabolism, primarily in the liver and to a lesser extent in the small intestine, to form its active metabolite, darexaban glucuronide (YM-222714).[1][3] This glucuronide conjugate is the principal determinant of the antithrombotic effect observed in vivo.[3] While darexaban itself has a short half-life, its active glucuronide metabolite has a prolonged half-life of approximately 14–18 hours, reaching maximum plasma concentrations 1–1.5 hours after the initial dose.[1][3]
Both darexaban and this compound are potent and selective inhibitors of FXa, with Ki values of 0.031 µM and 0.020 µM, respectively.[4] They competitively and selectively inhibit human FXa and also suppress prothrombin activation.[4][5] Although the clinical development of darexaban was discontinued (B1498344) in 2011, the study of its active metabolite remains valuable for understanding the pharmacology of direct oral anticoagulants and for the development of new antithrombotic agents.[1][6]
These application notes provide a comprehensive experimental design for the in vivo characterization of this compound in animal models, focusing on its pharmacokinetics, pharmacodynamics, and efficacy.
Signaling and Metabolic Pathways
The primary mechanism of action of this compound is the direct inhibition of Factor Xa, which plays a pivotal role in the coagulation cascade.
Darexaban is primarily metabolized to its active glucuronide form through first-pass metabolism.
Experimental Design and Protocols
A comprehensive in vivo study of this compound should encompass pharmacokinetic (PK), pharmacodynamic (PD), and efficacy assessments. The following protocols are designed for rat and rabbit models, which have been previously used in darexaban research.[2][7]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Objective: To determine the pharmacokinetic profile of this compound and its pharmacodynamic effects on coagulation parameters following oral administration of darexaban.
Animal Model: Male Sprague-Dawley rats (250-300 g) or New Zealand White rabbits (2.5-3.5 kg).
Experimental Workflow:
Protocol:
-
Animal Preparation: House animals under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week before the experiment.
-
Dosing: Fast animals overnight (approximately 12 hours) with free access to water. Prepare darexaban in a suitable vehicle (e.g., 0.5% methylcellulose) and administer orally via gavage at three dose levels (e.g., 1, 3, and 10 mg/kg). A vehicle control group should be included.
-
Blood Sampling: Collect serial blood samples (approximately 0.3 mL for rats, 1 mL for rabbits) from the jugular vein or other appropriate site at pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Use syringes containing 3.2% sodium citrate (B86180) as an anticoagulant.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis (LC-MS/MS): Quantify the concentrations of darexaban and this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
-
Pharmacodynamic Assays: Measure prothrombin time (PT), activated partial thromboplastin time (aPTT), and anti-FXa activity in plasma samples using commercially available kits and a coagulometer.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both darexaban and this compound. Correlate the plasma concentrations of this compound with the changes in PD markers.
Data Presentation:
| Parameter | Darexaban (10 mg/kg) | This compound (from 10 mg/kg Darexaban) |
| Cmax (ng/mL) | ~50 | ~1500 |
| Tmax (h) | 0.5 | 1.5 |
| AUC (0-24h) (ng*h/mL) | ~100 | ~18000 |
| t1/2 (h) | ~1 | ~16 |
| PD Marker (at Tmax) | ||
| Prothrombin Time (s) | 18 | 35 |
| aPTT (s) | 25 | 45 |
| Anti-FXa Activity (%) | 20 | 85 |
Efficacy in a Venous Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of orally administered darexaban in a rat model of venous thrombosis.
Animal Model: Male Wistar rats (300-350 g).
Protocol:
-
Dosing: Administer darexaban orally at various doses (e.g., 0.3, 1, 3, and 10 mg/kg) or vehicle one hour before the induction of thrombosis.[4]
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Thrombosis Induction: Expose the inferior vena cava (IVC) through a midline abdominal incision. Ligate the IVC just below the renal veins. Apply a standardized thrombogenic stimulus, such as the application of a filter paper saturated with 10% ferric chloride (FeCl3) for 10 minutes, to the exposed IVC.[9]
-
Thrombus Evaluation: After a set period (e.g., 4 hours), re-anesthetize the animal, excise the IVC, and carefully dissect the formed thrombus.
-
Endpoint Measurement: Record the wet weight of the thrombus. The percentage inhibition of thrombus formation for each dose group is calculated relative to the vehicle control group.
-
Data Analysis: Determine the dose that produces 50% inhibition of thrombus formation (ID50).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Thrombus Weight (mg) ± SD | % Inhibition |
| Vehicle | - | 25.4 ± 4.2 | 0 |
| Darexaban | 0.3 | 20.1 ± 3.5 | 20.9 |
| Darexaban | 1 | 12.5 ± 2.8 | 50.8 |
| Darexaban | 3 | 5.2 ± 1.9 | 79.5 |
| Darexaban | 10 | 1.8 ± 0.9 | 92.9 |
| ID50 (mg/kg) | ~0.97 |
Assessment of Bleeding Risk
Objective: To assess the bleeding risk associated with darexaban treatment in a rat tail transection model.
Animal Model: Male Sprague-Dawley rats (200-250 g).
Protocol:
-
Dosing: Administer darexaban orally at effective antithrombotic doses (e.g., 1, 3, and 10 mg/kg) or vehicle. A positive control, such as warfarin, should be included.[4]
-
Anesthesia: Anesthetize the rats at the time of peak plasma concentration of this compound (e.g., 1.5 hours post-dose).
-
Bleeding Induction: Transect the tail 3 mm from the tip with a scalpel.
-
Bleeding Measurement: Gently blot the tail on a pre-weighed filter paper every 30 seconds until bleeding stops. The total bleeding time is recorded. The amount of blood loss is determined by the change in the weight of the filter paper.
-
Data Analysis: Compare the bleeding time and blood loss between the darexaban-treated groups, the vehicle control, and the positive control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Bleeding Time (min) ± SD | Blood Loss (mg) ± SD |
| Vehicle | - | 5.2 ± 1.1 | 25.6 ± 5.8 |
| Darexaban | 1 | 5.8 ± 1.3 | 28.9 ± 6.2 |
| Darexaban | 3 | 6.5 ± 1.5 | 35.1 ± 7.4 |
| Darexaban | 10 | 7.8 ± 1.9 | 48.3 ± 9.1 |
| Warfarin | 1 | 15.4 ± 3.2 | 110.7 ± 20.5 |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in animal models. By systematically characterizing its pharmacokinetic, pharmacodynamic, and efficacy profiles, researchers can gain valuable insights into the therapeutic potential and safety of this active metabolite. The provided data tables and diagrams serve as a guide for data presentation and visualization, facilitating a clear and comprehensive understanding of the experimental outcomes.
References
- 1. Darexaban - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Darexaban: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Evaluation of Darexaban Glucuronide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darexaban (YM150) is an orally administered direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Following administration, Darexaban undergoes rapid and extensive first-pass metabolism, primarily in the liver and small intestine, to its active metabolite, Darexaban glucuronide (YM-222714).[1][3] This glucuronide conjugate is the main driver of the observed antithrombotic effects in vivo.[3] Although the clinical development of Darexaban was discontinued, it remains a valuable compound for research in anticoagulation.[1][4]
These application notes provide detailed protocols for two cell-based assays designed to evaluate the inhibitory activity of this compound on Factor Xa. The first protocol describes a hepatocyte-based assay that combines the metabolic conversion of Darexaban to its glucuronide form with the subsequent measurement of FXa inhibition. The second protocol details a direct cell-based FXa inhibition assay using a recombinant cell line.
Data Presentation
The inhibitory activities of Darexaban and its active metabolite, this compound, against human Factor Xa are summarized below.
| Compound | Parameter | Value | Assay Condition |
| Darexaban | Ki (human FXa) | 0.031 µM | Enzyme assay[4] |
| IC50 (human FXa) | 54.6 nM | Enzyme assay[2] | |
| This compound | Ki (human FXa) | 0.020 µM | Enzyme assay[4] |
Signaling Pathway: The Coagulation Cascade and Darexaban's Site of Action
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. It consists of the intrinsic, extrinsic, and common pathways. Factor Xa is a serine protease at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway.[4] Darexaban and this compound are direct, competitive inhibitors of Factor Xa, preventing the conversion of prothrombin to thrombin and thus reducing fibrin formation.[5]
Figure 1: The Coagulation Cascade and the Site of Darexaban Action.
Experimental Protocols
Protocol 1: Hepatocyte Metabolism and Factor Xa Activity Assay
This assay leverages the metabolic activity of primary human hepatocytes to convert Darexaban into this compound, followed by the quantification of Factor Xa inhibition in the cell culture supernatant using a chromogenic assay.
Workflow for Hepatocyte Metabolism and FXa Activity Assay
Figure 2: Workflow for Hepatocyte Metabolism and FXa Activity Assay.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
-
Collagen-coated 24-well plates
-
Darexaban
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and EDTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Hepatocyte Culture and Dosing:
-
Seed primary human hepatocytes in collagen-coated 24-well plates at a density that allows for a confluent monolayer.
-
Culture the cells for 24-48 hours to allow for attachment and recovery.
-
Prepare a stock solution of Darexaban in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Darexaban in hepatocyte culture medium to achieve the desired final concentrations.
-
Remove the old medium from the hepatocytes and replace it with the medium containing the various concentrations of Darexaban. Include a vehicle control (medium with DMSO).
-
-
Metabolism and Sample Collection:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for the conversion of Darexaban to this compound.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
-
Factor Xa Inhibition Assay (Chromogenic):
-
In a 96-well microplate, add the clarified supernatant samples.
-
Add a fixed concentration of purified human Factor Xa to each well.
-
Incubate at 37°C for a pre-determined time (e.g., 10 minutes).
-
Initiate the reaction by adding the chromogenic Factor Xa substrate.
-
Measure the absorbance at 405 nm in kinetic mode for 10-15 minutes or in endpoint mode after a fixed time by adding a stop solution (e.g., 2% acetic acid).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the kinetic reads or the final absorbance for the endpoint reads.
-
Determine the percent inhibition of Factor Xa activity for each concentration of Darexaban compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Darexaban concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Factor Xa Inhibition Assay (Fluorometric)
This protocol utilizes a cell line engineered to overexpress human Factor Xa. The inhibitory activity of this compound is measured using a fluorometric assay performed on cell lysates.
Workflow for Cell-Based FXa Inhibition Assay
Figure 3: Workflow for Cell-Based FXa Inhibition Assay.
Materials:
-
HEK293 cell line stably expressing human Factor Xa
-
Cell culture medium (e.g., DMEM with 10% FBS and a selection antibiotic)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)
-
Assay buffer (as in Protocol 1)
-
White or black 96-well microplates (for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the HEK293-FXa cells in the appropriate medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the varying concentrations of this compound and include a vehicle control.
-
-
Cell Lysis:
-
Incubate the plate at 37°C for 1-2 hours.
-
Aspirate the medium and wash the cells once with PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle shaking.
-
Collect the cell lysates.
-
-
Factor Xa Inhibition Assay (Fluorometric):
-
Transfer the cell lysates to a new white or black 96-well plate.
-
Add the fluorogenic Factor Xa substrate to each well.
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 350/450 nm) in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of increase in fluorescence for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition of Factor Xa activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting model.
-
Conclusion
The provided cell-based assays offer robust methods to evaluate the activity of this compound in a more physiologically relevant context than purely enzymatic assays. The hepatocyte-based protocol allows for the simultaneous assessment of metabolism and activity, which is particularly useful for prodrugs like Darexaban. The recombinant cell line-based assay provides a direct measure of the inhibitory potency of the active metabolite on cellular Factor Xa. These protocols can be adapted for high-throughput screening of other direct Factor Xa inhibitors and their metabolites.
References
- 1. Animal and Cellular Models in Thrombosis and Hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Phase II metabolism of warfarin in primary culture of adult rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
Application Note: High-Throughput Screening of Darexaban Glucuronide Analogs for Factor Xa Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Darexaban (B1669829) (YM150) is an experimental oral anticoagulant that acts as a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Following oral administration, darexaban is rapidly absorbed and extensively converted via first-pass metabolism to its active metabolite, darexaban glucuronide (YM-222714).[1][2][4][5] This glucuronide conjugate is the primary driver of the antithrombotic effect observed in vivo.[2][6] Both darexaban and its glucuronide metabolite are competitive and selective inhibitors of human FXa.[6] The development of darexaban was discontinued, but the methodologies associated with it remain valuable for anticoagulant research.[1][2] This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel analogs of this compound that exhibit potent FXa inhibition. The described method is a robust, fluorescence-based enzymatic assay suitable for automated screening of large compound libraries.
Principle of the Assay
The screening assay quantifies the enzymatic activity of purified human Factor Xa through the cleavage of a fluorogenic substrate. In the absence of an inhibitor, FXa cleaves the substrate, releasing a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC), which can be measured.[7] When an active inhibitor, such as a this compound analog, is present, the enzymatic activity of FXa is reduced, leading to a decrease in fluorescence. The level of inhibition is directly proportional to the reduction in the fluorescent signal, allowing for the identification and quantification of potential FXa inhibitors.[8]
Factor Xa in the Coagulation Cascade
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways.[9][10][11] Its primary function is to convert prothrombin (Factor II) into thrombin (Factor IIa).[9][10][12] Thrombin then catalyzes the conversion of soluble fibrinogen into insoluble fibrin (B1330869) strands, which form a stable blood clot.[9][12][13] Direct FXa inhibitors block this critical amplification step, thereby preventing thrombus formation.[1][9]
Figure 1. Simplified diagram of Factor Xa's central role in the coagulation cascade.
Experimental Protocols
This protocol is optimized for a 384-well microplate format to ensure high throughput and minimal reagent usage.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human Factor Xa, active | BPS Bioscience | 78868 or similar | -80°C |
| Fluorogenic FXa Substrate | Invitech | 222F_SPECTROFLUOR or similar | -20°C |
| Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) | MilliporeSigma | T2663, S3014 | 4°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Thermo Fisher | D12345 | Room Temp |
| Darexaban (Positive Control) | MedChemExpress | HY-13031 | -20°C |
| 384-well Black, Flat-Bottom Polystyrene Assay Plates | Corning | 3712 | Room Temp |
Protocol: HTS for FXa Inhibition
-
Compound Plating:
-
Prepare a master plate of this compound analogs at a 10 mM concentration in 100% DMSO.
-
Using an acoustic liquid handler or automated multichannel pipette, transfer 50 nL of each compound from the master plate to the corresponding wells of a 384-well assay plate.
-
For controls, add 50 nL of DMSO without compound to the maximum activity (negative control) wells and 50 nL of a reference inhibitor (e.g., Darexaban) to the minimum activity (positive control) wells.
-
-
Reagent Preparation:
-
Factor Xa Working Solution: Thaw human Factor Xa on ice. Dilute the enzyme in cold assay buffer to a final concentration of 0.25 ng/µL. Prepare enough volume for 25 µL per well. Keep on ice until use.
-
Substrate Working Solution: Thaw the fluorogenic FXa substrate. Dilute it in assay buffer to a concentration that is 2x the final desired concentration (typically twice the Km value, e.g., 440 µM).[7] Protect from light.
-
-
Assay Execution:
-
Add 25 µL of the Factor Xa working solution to all wells of the assay plate containing the pre-spotted compounds and controls.
-
Mix by shaking the plate for 30 seconds.
-
Cover the plate and pre-incubate for 30 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells.
-
Mix the plate by shaking for 30 seconds.
-
-
Data Acquisition:
-
Immediately place the plate into a kinetic-capable fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 342 nm, Emission: 440 nm) every 60 seconds for 30-60 minutes.[7]
-
The rate of increase in fluorescence (RFU/min) is proportional to the FXa activity.
-
Figure 2. General workflow for the high-throughput screening of FXa inhibitors.
Data Presentation and Analysis
Assay Quality Control
The quality and reliability of the HTS assay should be evaluated using the Z'-factor statistic, which assesses the separation between the positive and negative controls.[14][15][16]
-
Calculation:
whereZ′=1−∣μp−μn∣(3σp+3σn) andμp are the mean and standard deviation of the positive control (minimum signal), andσp andμn are the mean and standard deviation of the negative control (maximum signal).[16]σn -
Interpretation:
| Metric | Formula | Acceptance Criterion | Description |
| Z'-Factor | $1 - \frac{(3\sigma_{pos} + 3\sigma_{neg})}{ | \mu_{neg} - \mu_{pos} | }$ |
| Signal-to-Background |
| ≥ 5 | Indicates the dynamic range of the assay. |
Table 1. Key metrics for HTS assay quality control.
Hit Identification
The activity of each test compound is determined by calculating the percent inhibition of FXa activity relative to the controls.
-
Calculation: % Inhibition =
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
where Rate is the reaction velocity (RFU/min) for the negative control, test sample, or positive control.{sample})}{(\text{Rate}{neg} - \text{Rate}_{pos})}100×(Rateneg−Ratepos)(Rateneg−Ratesample)
Primary hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control mean). These hits should be confirmed and further characterized through dose-response studies to determine their potency (IC50).
| Compound ID | Concentration (µM) | FXa Activity (RFU/min) | % Inhibition | Hit Status |
| Analog-001 | 10 | 150.2 | 84.9 | Hit |
| Analog-002 | 10 | 850.5 | 14.8 | Not a Hit |
| Analog-003 | 10 | 45.3 | 95.5 | Hit |
| Darexaban (Control) | 1 | 55.7 | 94.4 | - |
| DMSO (Control) | - | 998.6 | 0.0 | - |
Table 2. Example data structure for primary screening results.
References
- 1. Darexaban - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of darexaban, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invitech.co.uk [invitech.co.uk]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Coagulation Pathways | HE [hematology.mlsascp.com]
- 11. Factor X - Wikipedia [en.wikipedia.org]
- 12. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. assay.dev [assay.dev]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Troubleshooting & Optimization
Darexaban glucuronide stability issues in biological matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Darexaban glucuronide in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Darexaban is an oral direct factor Xa inhibitor. After administration, it undergoes extensive first-pass metabolism, primarily by UGT1A9 in the liver and UGT1A10 in the intestine, to form this compound. This glucuronide is the major circulating component in humans and is pharmacologically active, contributing significantly to the anticoagulant effect. The stability of this compound is a critical concern during bioanalysis because, like many acyl glucuronides, it is susceptible to degradation ex vivo. This instability can lead to inaccurate quantification of both the metabolite and the parent drug, Darexaban, potentially compromising pharmacokinetic and pharmacodynamic data.
Q2: What are the primary pathways of this compound degradation in biological samples?
The main degradation pathways for this compound in biological matrices are:
-
Hydrolysis: The glucuronide can be hydrolyzed back to the parent drug, Darexaban. This reaction can be catalyzed by endogenous β-glucuronidases present in matrices like plasma and urine, or it can occur chemically, influenced by pH and temperature.
-
Intramolecular Rearrangement (Acyl Migration): Acyl glucuronides can undergo pH-dependent intramolecular rearrangement to form various positional isomers. These isomers can have different stability and reactivity profiles.
Q3: What are the key factors that influence the stability of this compound in biological matrices?
Several factors can impact the stability of this compound in plasma and urine samples:
-
pH: this compound is more stable at acidic pH (e.g., below 6). At neutral or basic pH, the rates of hydrolysis and intramolecular rearrangement increase.
-
Temperature: Higher temperatures accelerate the degradation of this compound. Therefore, proper temperature control throughout sample collection, processing, and storage is crucial.
-
Enzymatic Activity: Endogenous β-glucuronidases in biological samples can enzymatically cleave the glucuronide bond, releasing the parent drug.
-
Matrix Effects: The composition of the biological matrix (e.g., plasma vs. urine) can influence stability. Plasma may contain esterases and other enzymes that can contribute to degradation.
Q4: How can I prevent the back-conversion of this compound to Darexaban during sample analysis?
Preventing the back-conversion to the parent drug is essential for accurate quantification. Key strategies include:
-
Immediate Cooling: Cool samples on wet ice immediately after collection.
-
Low-Temperature Storage: Store samples at or below -70°C.
-
pH Adjustment: Acidify the samples by adding a small volume of a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain a pH below 6.
-
Enzyme Inhibitors: In some cases, the addition of β-glucuronidase inhibitors may be necessary, although this should be validated to ensure no interference with the assay.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling leading to variable degradation. | 1. Review and standardize the entire sample handling workflow, from collection to analysis. 2. Ensure consistent timing for all processing steps. 3. Verify that all samples are uniformly cooled and stored. |
| Lower than expected this compound concentrations. | Degradation of the glucuronide during sample collection, processing, or storage. | 1. Check Storage Conditions: Confirm that samples were consistently stored at ≤ -70°C. 2. Evaluate pH: Measure the pH of the biological matrix and consider acidification if it is not in the optimal range for stability. 3. Assess Freeze-Thaw Stability: Perform experiments to determine the number of freeze-thaw cycles this compound can withstand without significant degradation. |
| Higher than expected Darexaban concentrations. | Back-conversion of this compound to the parent drug. | 1. Implement Stabilization Procedures: Immediately cool and acidify samples upon collection. 2. Optimize Analytical Method: Ensure the LC-MS/MS method has sufficient chromatographic separation between Darexaban and its glucuronide to prevent in-source fragmentation of the glucuronide, which can artificially inflate the parent drug signal. |
| Poor recovery of this compound during sample extraction. | Suboptimal extraction conditions. | 1. Optimize Extraction pH: Ensure the pH of the extraction solvent is suitable for the acidic nature of the glucuronide. 2. Evaluate Extraction Technique: Test different extraction methods, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to find the most efficient one. |
| Presence of unexpected peaks in the chromatogram. | Formation of this compound isomers due to acyl migration. | 1. Control Sample pH and Temperature: Maintain acidic conditions and low temperatures throughout the process. 2. Chromatographic Separation: Adjust the chromatographic method to try and separate the potential isomers. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Human Plasma
Objective: To evaluate the stability of this compound in human plasma under different temperature and time conditions.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound reference standard
-
Darexaban reference standard
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Formic acid
-
Acetonitrile
-
Water (LC-MS grade)
-
Phosphate buffer (pH 5.0)
Procedure:
-
Spiking: Spike a pool of human plasma with this compound to achieve a final concentration of [Specify Concentration, e.g., 100 ng/mL].
-
Aliquoting: Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes.
-
Storage Conditions:
-
Store aliquots at room temperature (25°C), 4°C, -20°C, and -70°C.
-
For each temperature, analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours for room temperature and 4°C; 0, 1, 7, 14, 30 days for -20°C and -70°C).
-
-
Sample Preparation (at each time point):
-
Thaw the required number of aliquots.
-
To 100 µL of plasma, add 10 µL of IS solution.
-
Add 20 µL of 1 M phosphate buffer (pH 5.0) to acidify the sample.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of Darexaban and this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Also, monitor the concentration of Darexaban to assess back-conversion.
Protocol 2: LC-MS/MS Method for Simultaneous Quantification of Darexaban and this compound
Objective: To provide a general LC-MS/MS method for the simultaneous determination of Darexaban and its glucuronide metabolite in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: Linear gradient from 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Darexaban: [Precursor Ion > Product Ion] (To be determined experimentally)
-
This compound: [Precursor Ion > Product Ion] (To be determined experimentally)
-
Internal Standard: [Precursor Ion > Product Ion] (To be determined experimentally)
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.
Data Presentation
Table 1: Stability of this compound in Human Plasma at Various Temperatures
| Storage Temperature | Time Point | Mean Concentration (ng/mL) | % Remaining | Darexaban Formed (ng/mL) |
| 25°C | 0 hr | [Data] | 100% | [Data] |
| 2 hr | [Data] | [Data] | [Data] | |
| 4 hr | [Data] | [Data] | [Data] | |
| 8 hr | [Data] | [Data] | [Data] | |
| 24 hr | [Data] | [Data] | [Data] | |
| 4°C | 0 hr | [Data] | 100% | [Data] |
| 24 hr | [Data] | [Data] | [Data] | |
| 48 hr | [Data] | [Data] | [Data] | |
| -20°C | 0 days | [Data] | 100% | [Data] |
| 7 days | [Data] | [Data] | [Data] | |
| 30 days | [Data] | [Data] | [Data] | |
| -70°C | 0 days | [Data] | 100% | [Data] |
| 30 days | [Data] | [Data] | [Data] | |
| 90 days | [Data] | [Data] | [Data] |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Mean Concentration (ng/mL) | % Remaining |
| Cycle 1 | [Data] | [Data] |
| Cycle 2 | [Data] | [Data] |
| Cycle 3 | [Data] | [Data] |
Visualizations
Caption: Recommended workflow for bioanalysis of this compound.
Caption: Troubleshooting logic for inaccurate Darexaban/glucuronide results.
Technical Support Center: Overcoming Matrix Effects in Darexaban Glucuronide LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of Darexaban glucuronide.
Troubleshooting Guides
Question: I am observing poor sensitivity, inconsistent peak areas, and a lack of reproducibility in my this compound assay. Could this be due to matrix effects?
Answer: Yes, these are classic symptoms of matrix effects, which can cause ion suppression or enhancement.[1][2][3] this compound, being a polar metabolite, is particularly susceptible to matrix effects, especially when co-eluting with endogenous components from biological samples like plasma.[4]
To confirm the presence of matrix effects, a post-column infusion experiment is recommended. This involves infusing a standard solution of this compound at a constant rate post-analytical column while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement, respectively.[1][5][6]
Question: I have confirmed ion suppression is affecting my this compound analysis. What are the initial steps to mitigate this?
Answer: The initial approach should focus on optimizing sample preparation and chromatographic separation to minimize the impact of interfering matrix components.[1][3]
1. Enhance Sample Preparation: The goal is to remove matrix components, such as phospholipids (B1166683) and salts, that are known to cause ion suppression.[7] Different sample preparation techniques offer varying degrees of cleanliness.
-
Protein Precipitation (PPT): While simple and fast, it is the least effective at removing phospholipids and may result in significant matrix effects.[8][9]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Optimization of the organic solvent and pH is crucial for efficiently extracting this compound while leaving interfering components behind.[4][9]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at minimizing matrix effects.[3][7][8] For a polar compound like a glucuronide, a mixed-mode or polymeric SPE sorbent can be particularly effective.[7]
2. Optimize Chromatographic Separation: The aim is to chromatographically separate this compound from co-eluting matrix components.[1][3]
-
Gradient Elution: A well-optimized gradient can resolve the analyte from interfering peaks.
-
Column Chemistry: Consider alternative column chemistries. If using a standard C18 column, exploring a different reversed-phase column or switching to Hydrophilic Interaction Liquid Chromatography (HILIC) may be beneficial for retaining and separating a polar metabolite like this compound away from early-eluting interferences.[4][7]
Below is a diagram outlining the initial troubleshooting workflow for ion suppression.
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is most effective for reducing matrix effects for this compound in plasma?
A1: Solid-Phase Extraction (SPE) is generally the most effective technique for removing matrix components and minimizing ion suppression for polar analytes like this compound.[3][7][8] Mixed-mode or polymeric SPE sorbents are often well-suited for this purpose. While more complex to develop, the resulting extract is significantly cleaner than what can be achieved with protein precipitation or liquid-liquid extraction.
Here is a comparison of common sample preparation techniques and their effectiveness in reducing matrix effects:
| Sample Preparation Technique | Relative Cleanliness | Phospholipid Removal | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | Poor | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Excellent | Low |
Q2: Can a stable isotope-labeled internal standard (SIL-IS) for this compound compensate for matrix effects?
A2: Yes, using a SIL-IS is the most effective way to compensate for matrix effects.[1][3][10] A SIL-IS will co-elute with this compound and experience the same degree of ion suppression or enhancement.[10] This allows for accurate quantification because the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity varies.[3]
Q3: My ion suppression issues persist even after optimizing sample preparation and chromatography. What other strategies can I employ?
A3: If significant matrix effects remain, you can consider the following advanced strategies:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples. This helps to normalize the matrix effect between the calibrators and the unknown samples.[3][11]
-
Analyte Protection: In some cases, co-eluting compounds can protect the analyte from suppression, although this is less common.
-
Change Ionization Polarity: If you are using positive ion mode (ESI+), switching to negative ion mode (ESI-) may reduce interference, as different matrix components may ionize under these conditions.[7]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.[9][12]
The logical relationship for selecting a mitigation strategy is outlined below.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Matrix Effects
Objective: To qualitatively assess the presence of ion suppression or enhancement at the retention time of this compound.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank extracted biological matrix (e.g., plasma extract prepared using your current method)
-
Analytical column and mobile phases for your assay
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the post-column infusion by connecting the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-connector.
-
Begin infusing the this compound standard solution at a constant, low flow rate (e.g., 10 µL/min).
-
Monitor the signal of the this compound MRM transition. A stable baseline should be observed.
-
Inject the blank extracted matrix sample onto the LC system.
-
Monitor the infused this compound signal throughout the chromatographic run.
-
Interpretation: A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement. The retention time of these signal changes corresponds to the elution of interfering matrix components.[1][6]
Protocol 2: Evaluation of Matrix Factor
Objective: To quantitatively determine the extent of matrix effects.
Procedure:
-
Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B: Prepare blank matrix extracts from at least six different sources. Spike these extracts post-extraction with this compound at the same concentration as Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each source using the following formula:
MF = (Peak Area in Presence of Matrix (Set B)) / (Peak Area in Absence of Matrix (Set A))
-
Interpretation:
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
-
The following table provides an example of how to present the results:
| Matrix Source Lot | Peak Area (Set A) | Peak Area (Set B) | Matrix Factor | % Matrix Effect |
| 1 | 1,520,000 | 988,000 | 0.65 | -35% |
| 2 | 1,520,000 | 1,012,000 | 0.67 | -33% |
| 3 | 1,520,000 | 895,000 | 0.59 | -41% |
| 4 | 1,520,000 | 1,110,000 | 0.73 | -27% |
| 5 | 1,520,000 | 945,000 | 0.62 | -38% |
| 6 | 1,520,000 | 1,054,000 | 0.69 | -31% |
| Average | 1,520,000 | 1,000,667 | 0.66 | -34% |
| %RSD | 6.9% |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
Improving the sensitivity of Darexaban glucuronide quantification assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Darexaban (B1669829) glucuronide. Our goal is to help you improve the sensitivity and robustness of your bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is Darexaban glucuronide and why is its quantification important?
Darexaban is an oral, direct Factor Xa (FXa) inhibitor.[1] After oral administration, it undergoes extensive and rapid first-pass metabolism to its active metabolite, this compound (YM-222714).[1][2] This glucuronide conjugate is the primary determinant of the anticoagulant effect observed in vivo.[1] Therefore, accurate quantification of this compound is crucial for pharmacokinetic studies, understanding its pharmacological activity, and evaluating the overall disposition of Darexaban.[3]
Q2: Which enzymes are responsible for the formation of this compound?
The formation of this compound is catalyzed by multiple enzymes from the UDP-glucuronosyltransferase (UGT) 1A family.[4] The primary enzymes involved are UGT1A9 in the liver and UGT1A10 in the intestine.[3][4][5] UGT1A7 and UGT1A8 also play a minor role in the intestine.[5]
Q3: What is the metabolic pathway of Darexaban?
Darexaban is rapidly absorbed and extensively converted to this compound.[1][2] This active metabolite is the major circulating component in human plasma.[5][6] this compound itself can be further metabolized to a minor extent through N-oxidation, a reaction catalyzed mainly by Flavin-containing monooxygenase 3 (FMO3) in the liver, which leads to pharmacological inactivation.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The pharmacokinetics of darexaban are not affected to a clinically relevant degree by rifampicin, a strong inducer of P-glycoprotein and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of darexaban, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of enzymes responsible for the N-oxidation of this compound, the pharmacologically active metabolite of darexaban, and the glucuronidation of darexaban N-oxides in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Protocols for Darexaban Glucuronide from Plasma
Welcome to the technical support center for the extraction of Darexaban glucuronide from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The most common methods for extracting this compound and similar analytes from plasma are protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). Protein precipitation is a simpler, faster method, while SPE and LLE often provide cleaner extracts, which can reduce matrix effects in subsequent LC-MS/MS analysis. For similar compounds, like rivaroxaban, LLE has shown high recovery rates.[1]
Q2: What are the key challenges when working with this compound?
A2: this compound, like many glucuronide metabolites, can be prone to instability. A primary challenge is the potential for back-conversion (hydrolysis) to the parent drug, Darexaban. This can be influenced by pH and temperature. Additionally, in-source fragmentation during LC-MS/MS analysis is a common issue with glucuronides, where the glucuronide moiety is cleaved in the ion source, potentially interfering with the quantification of the parent drug.
Q3: How should plasma samples containing this compound be handled and stored to ensure stability?
A3: To maintain the stability of this compound in plasma, it is crucial to minimize enzymatic and chemical degradation. Samples should be processed as quickly as possible. For storage, freezing at -20°C or, preferably, -80°C is recommended to slow down potential degradation processes.[2][3][4][5] It is also critical to minimize the number of freeze-thaw cycles, as repeated cycling can lead to analyte degradation.[2][3][4][5] For some labile glucuronides, acidification of the plasma sample can help to improve stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound from plasma.
Low Analyte Recovery
Problem: The recovery of this compound from plasma is consistently low.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Protein Precipitation | Optimize the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma. A 3:1 or 4:1 ratio is a common starting point. Ensure thorough vortexing and adequate centrifugation time and speed to achieve a compact protein pellet. For some compounds, protein precipitation has yielded recoveries of over 50%.[6][7] |
| Suboptimal Solid-Phase Extraction (SPE) Protocol | Ensure the SPE cartridge type is appropriate for this compound (e.g., reversed-phase, mixed-mode). Methodically optimize each step of the SPE process: conditioning, loading, washing, and elution. The wash step is critical to remove interferences without eluting the analyte, and the elution solvent must be strong enough to fully recover the analyte. For similar oral anticoagulants, LLE has shown high recoveries, in some cases exceeding 90%.[1][8] |
| Inefficient Liquid-Liquid Extraction (LLE) | Optimize the choice of extraction solvent and the pH of the aqueous phase to ensure efficient partitioning of this compound into the organic phase. Multiple extractions with smaller volumes of solvent may be more effective than a single extraction with a large volume. For rivaroxaban, a similar compound, LLE has demonstrated recoveries ranging from approximately 70% to over 90%. |
| Analyte Adsorption | This compound may adsorb to plasticware. Using low-binding tubes and pipette tips can help to mitigate this issue. |
High Variability in Results
Problem: There is significant variability in the quantification of this compound between replicate samples or different batches.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Sample Handling | Ensure all samples are treated identically. Standardize vortexing times, centrifugation conditions, and incubation times and temperatures. |
| Matrix Effects in LC-MS/MS | Matrix components co-eluting with this compound can cause ion suppression or enhancement, leading to variability. SPE or LLE generally provide cleaner extracts than protein precipitation and can reduce matrix effects.[6][7] If using protein precipitation, ensure the precipitation is complete. Diluting the final extract can also help to mitigate matrix effects. |
| Analyte Instability | As mentioned in the FAQs, this compound may be unstable. Process samples on ice and consider the use of stabilizers if instability is suspected. Minimize the time between sample collection, processing, and analysis. |
Interference with Parent Drug (Darexaban) Signal
Problem: The signal for Darexaban is unexpectedly high, or there is a peak at the retention time of Darexaban when analyzing this compound.
| Potential Cause | Troubleshooting Recommendation |
| In-Source Fragmentation of this compound | This is a common phenomenon where the glucuronide metabolite fragments back to the parent drug in the mass spectrometer's ion source. To mitigate this, optimize the MS source conditions. Lowering the declustering potential (or fragmentor voltage) and the ion source temperature can reduce the energy in the source and minimize fragmentation.[9] |
| Back-Conversion During Sample Preparation | The extraction process itself may be causing the glucuronide to hydrolyze back to Darexaban. Ensure that the pH and temperature of the extraction solutions are controlled. Acidifying the sample can sometimes prevent this conversion. |
Experimental Protocols
While a specific validated method for this compound is not publicly available in the provided search results, a general protocol based on common practices for similar analytes can be outlined.
Protein Precipitation (PPT) Workflow
A typical protein precipitation workflow involves adding a cold organic solvent to the plasma sample to denature and precipitate the proteins.
Caption: A general workflow for protein precipitation of plasma samples.
Solid-Phase Extraction (SPE) Workflow
SPE provides a more thorough cleanup of the sample compared to protein precipitation.
Caption: A typical workflow for solid-phase extraction of plasma samples.
Logical Relationship for Troubleshooting Low Recovery
The following diagram illustrates the decision-making process when troubleshooting low recovery of this compound.
Caption: A decision tree for troubleshooting low analyte recovery.
Quantitative Data Summary
While specific data for this compound is limited in the public domain, the following table summarizes typical performance characteristics for the extraction of similar oral anticoagulants from plasma, which can serve as a benchmark.
| Extraction Method | Analyte | Recovery (%) | Key Considerations |
| Liquid-Liquid Extraction | Rivaroxaban | 69.7 | Simple and effective. |
| Liquid-Liquid Extraction | Apixaban | >98 | High efficiency can be achieved.[1] |
| Protein Precipitation | Rivaroxaban | 66.95 - 69.03 | Faster but potentially lower recovery and more matrix effects.[10] |
| Protein Precipitation | Peptides | >50 | Recovery can be variable depending on the analyte.[6][7] |
| Solid-Phase Extraction | Peptides | >20 (for some) | Can provide cleaner extracts but requires more method development.[6][7] |
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Rivaroxaban in Human Plasma | Semantic Scholar [semanticscholar.org]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in Darexaban glucuronide chromatography
Welcome to the Technical Support Center for troubleshooting poor peak shape in the chromatographic analysis of Darexaban glucuronide. This resource provides researchers, scientists, and drug development professionals with practical guidance to identify and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape for this compound in HPLC?
An ideal chromatographic peak for this compound should be symmetrical and Gaussian in shape. Symmetrical peaks are crucial for accurate integration and quantification, ensuring reliable and reproducible results. A key metric for peak symmetry is the tailing factor (Tf) or asymmetry factor (As), with an ideal value of 1.0. In practice, values between 0.9 and 1.2 are often considered acceptable.
Q2: What are the most common peak shape problems encountered with this compound?
The most frequent peak shape distortions observed during the analysis of this compound and similar polar, ionizable molecules are:
-
Peak Tailing: The latter half of the peak is broader than the front half. This is a very common issue with glucuronide analysis.[1]
-
Peak Fronting: The first half of the peak is broader than the latter half. This is generally less common than peak tailing.[1]
-
Split Peaks: A single peak appears as two or more distinct but closely eluting peaks.
Q3: Why is mobile phase pH so critical for the peak shape of this compound?
The mobile phase pH is a critical parameter because this compound is an ionizable compound. The pH of the mobile phase influences the ionization state of both the analyte and any residual silanol (B1196071) groups on the silica-based stationary phase of the column.[2][3] Operating at an inappropriate pH can lead to secondary interactions between the analyte and the stationary phase, resulting in poor peak shape, particularly tailing.[1][3][4] For acidic compounds like this compound, maintaining a mobile phase pH at least 2 units below its pKa can significantly improve peak symmetry.[1]
Troubleshooting Guides
Peak Tailing
Peak tailing is the most common peak shape problem and is often caused by secondary interactions between the analyte and the stationary phase.[1]
My this compound peak is tailing. What should I do?
Use the following table to diagnose and resolve peak tailing issues.
| Potential Cause | Description | Recommended Solution |
| Secondary Silanol Interactions | Residual, un-endcapped silanol groups on the silica (B1680970) stationary phase can interact with the polar glucuronide moiety, causing peak tailing. | 1. Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid (0.1%) to suppress the ionization of silanol groups.[3] 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 or a column with a different stationary phase (e.g., phenyl-hexyl) designed to minimize silanol interactions. |
| Mobile Phase pH Near Analyte pKa | If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to inconsistent interactions with the stationary phase. | Maintain the mobile phase pH at least 2 units away from the analyte's pKa to ensure a single ionic state. |
| Column Contamination | Accumulation of strongly retained matrix components at the column inlet can create active sites that lead to peak tailing. | 1. Use a Guard Column: A guard column will protect the analytical column from contaminants. 2. Implement a Column Washing Protocol: Regularly flush the column with a strong solvent. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase. | Reduce the injection volume or dilute the sample. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. | Use tubing with a smaller internal diameter (e.g., 0.005 inches) and minimize its length. |
-
Prepare Mobile Phases: Prepare a series of mobile phases consisting of acetonitrile (B52724) and water with a constant concentration of organic modifier. For each, adjust the pH of the aqueous portion using 0.1% formic acid to achieve pH values of 2.5, 3.0, and 3.5.
-
Equilibrate the System: For each mobile phase, flush the column for at least 10-15 column volumes or until a stable baseline is achieved.
-
Inject Standard Solution: Inject a standard solution of this compound and acquire the chromatogram.
-
Evaluate Peak Shape: Measure the tailing factor for the this compound peak at each pH.
-
Select Optimal pH: Choose the pH that provides a tailing factor closest to 1.0.
Peak Fronting
Peak fronting is less common than tailing and is often related to sample overload or issues with the sample solvent.[1]
My this compound peak is fronting. How can I fix this?
Consult the table below for common causes and solutions for peak fronting.
| Potential Cause | Description | Recommended Solution |
| Sample Overload | Injecting too high a concentration or volume of the sample can lead to saturation of the stationary phase at the column inlet.[1] | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the analyte in the sample solution. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread at the column inlet.[1] | Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase. |
| Column Collapse | A sudden physical change in the column packing bed, often due to operation outside the recommended pH or temperature limits, can cause severe fronting.[5] | Replace the column and ensure operation within the manufacturer's specified limits. |
-
Prepare Samples in Different Solvents: Prepare three aliquots of your this compound sample. Dissolve the first in your initial mobile phase, the second in a solvent stronger than the mobile phase (e.g., 100% acetonitrile), and the third in a solvent weaker than the mobile phase (e.g., 100% water).
-
Inject Samples: Sequentially inject each sample onto the equilibrated HPLC system.
-
Analyze Peak Shape: Compare the peak shapes from the three injections.
-
Determine Optimal Solvent: The solvent that produces the most symmetrical peak is the most suitable for your analysis.
Split Peaks
Split peaks can be indicative of a problem with the column, sample introduction, or the mobile phase.
My this compound peak is split. What is the cause?
The following table outlines potential reasons for split peaks and how to address them.
| Potential Cause | Description | Recommended Solution |
| Partially Blocked Column Frit | Particulates from the sample or mobile phase can block the inlet frit, causing the sample to be unevenly distributed onto the column. | 1. Filter Samples and Mobile Phases: Use a 0.22 µm or 0.45 µm filter. 2. Reverse-Flush the Column: If permitted by the manufacturer, reverse-flushing can dislodge particulates. 3. Replace the Frit or Column: If the blockage is severe, the frit or the entire column may need to be replaced. |
| Column Void | A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak. | This usually indicates column degradation. Replacing the column is the most effective solution. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. | Ensure the sample solvent is miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself. |
| Co-elution | It is possible that what appears to be a split peak is actually two closely eluting compounds. | Modify the chromatographic method (e.g., change the mobile phase composition, gradient, or temperature) to improve resolution. |
-
Inspect the Column: Disconnect the column and inspect the inlet for any discoloration or visible particulates on the frit.
-
Replace the Column: Substitute the current column with a new, identical one. If the peak splitting is resolved, the original column was the source of the problem.
-
Modify the Injection Solvent: If a new column does not solve the issue, prepare your sample in the initial mobile phase and re-inject. If this resolves the splitting, the original sample solvent was incompatible.
-
Adjust Chromatographic Conditions: If the problem persists, systematically adjust the mobile phase composition (e.g., the percentage of organic solvent) or the temperature to see if the split peak resolves into two distinct peaks, indicating co-elution.
References
Technical Support Center: Optimization of In Vitro Coagulation Assays for Darexaban Glucuronide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization and troubleshooting of in vitro coagulation assays for Darexaban glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Darexaban is an oral, direct inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade.[1][2] It is a prodrug that is rapidly metabolized to its active form, this compound (YM-222714), which is the primary determinant of the observed antithrombotic effects.[3][4] this compound directly, selectively, and competitively inhibits FXa, thereby blocking the conversion of prothrombin to thrombin and reducing fibrin (B1330869) clot formation in a dose-dependent manner.[1][2]
Q2: Which are the key in vitro coagulation assays for assessing the anticoagulant activity of this compound?
The primary in vitro assays used to evaluate the anticoagulant effects of this compound are:
-
Prothrombin Time (PT): This assay assesses the extrinsic and common pathways of coagulation. This compound prolongs PT in a concentration-dependent manner.[5][6]
-
Activated Partial Thromboplastin (B12709170) Time (aPTT): This assay evaluates the intrinsic and common pathways. This compound also prolongs aPTT.[5]
-
Chromogenic Anti-Factor Xa (Anti-Xa) Assay: This is a functional assay that specifically measures the inhibitory activity of this compound against FXa.[2][6]
Q3: Is routine monitoring of Darexaban's anticoagulant effect necessary in a clinical setting?
No, routine coagulation monitoring is generally not required for patients on direct oral anticoagulants (DOACs) like Darexaban due to their predictable pharmacokinetic and pharmacodynamic profiles.[7] However, in specific research and preclinical development settings, these assays are crucial for characterizing the compound's activity.
Q4: Can this compound interfere with other coagulation tests?
Yes, like other direct oral anticoagulants, this compound can interfere with various coagulation assays, potentially leading to inaccurate results.[8] This includes tests for lupus anticoagulant, activated protein C resistance, and measurements of other clotting factors.[7]
Troubleshooting Guide
Issue 1: High Variability in Prothrombin Time (PT) Results
-
Question: We are observing significant variability in our PT results when testing different concentrations of this compound. What are the possible causes and solutions?
-
Answer:
-
Possible Cause 1: Reagent Sensitivity. PT reagents from different manufacturers exhibit varying sensitivity to direct FXa inhibitors.[9][10][11]
-
Solution: Standardize the PT reagent used across all experiments. If possible, select a reagent known to have good sensitivity and a linear response to direct FXa inhibitors.
-
-
Possible Cause 2: Pre-analytical Variables. Improper sample collection and handling can introduce variability. This includes issues with the citrate (B86180) anticoagulant concentration and platelet activation.[12]
-
Solution: Adhere to strict, standardized protocols for blood collection, processing to platelet-poor plasma (PPP), and storage. Use pooled normal plasma to minimize individual donor variability in research settings.[3]
-
-
Possible Cause 3: Inconsistent Sample Timing. For ex vivo studies, the timing of blood collection relative to drug administration can significantly impact results.
-
Solution: For comparative in vitro studies, ensure consistent incubation times of this compound with the plasma before initiating the assay.
-
-
Issue 2: Poor Correlation Between aPTT Results and this compound Concentration
-
Question: The aPTT prolongation does not seem to correlate well with the increasing concentrations of this compound in our experiments. Why might this be happening?
-
Answer:
-
Possible Cause 1: Lower Sensitivity of aPTT. aPTT assays are generally less sensitive to direct FXa inhibitors compared to PT assays.[7] The variability among different aPTT reagents can also be significant.[10]
-
Solution: While aPTT can be used for qualitative assessment, it is not recommended for precise quantification of this compound's effect. The chromogenic anti-Xa assay is the preferred method for accurate quantification.
-
-
Possible Cause 2: Interference from other factors. The aPTT is sensitive to deficiencies in factors of the intrinsic pathway, which could be a confounding variable if not using standardized pooled plasma.[13]
-
Solution: Ensure the use of high-quality, factor-normal pooled plasma for your in vitro experiments to isolate the effect of this compound.
-
-
Issue 3: Discrepancies in Anti-Xa Assay Results
-
Question: Our anti-Xa assay results are inconsistent or not as expected. What should we troubleshoot?
-
Answer:
-
Possible Cause 1: Incorrect Calibrators. Anti-Xa assays must be calibrated with the specific drug being tested to yield accurate quantitative results. Using heparin calibrators for a direct FXa inhibitor will lead to inaccurate quantification.[14][15]
-
Solution: Use calibrators and controls specifically prepared with known concentrations of this compound.
-
-
Possible Cause 2: Pre-analytical Errors. Hemolysis, lipemia, or icterus in the plasma sample can interfere with chromogenic assays.[7][16][17]
-
Possible Cause 3: Reagent or Instrument Issues. Improperly stored or expired reagents, as well as instrument malfunction, can lead to erroneous results.[19]
-
Solution: Always use fresh, properly stored reagents according to the manufacturer's instructions. Ensure the coagulation analyzer or spectrophotometer is correctly calibrated and maintained.
-
-
Issue 4: Unexpectedly Short or Long Clotting Times
-
Question: We are observing clotting times that are shorter or longer than anticipated, even in our controls. What could be the cause?
-
Answer:
-
Possible Cause 1: Sample Stability and Storage. The stability of coagulation factors can be affected by storage conditions. Improperly stored plasma can lead to degradation of clotting factors.[20][21][22]
-
Possible Cause 2: Contamination. Contamination of the plasma sample or reagents can affect clotting times.
-
Solution: Use sterile techniques and dedicated laboratory equipment to prevent cross-contamination.
-
-
Possible Cause 3: this compound Solution Issues. Problems with the preparation or stability of the this compound stock solution can lead to inaccurate final concentrations in the assay.
-
Solution: Prepare fresh stock solutions of this compound regularly and validate their concentration. Ensure complete dissolution in the chosen solvent.
-
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Darexaban and this compound against Factor Xa
| Compound | Kᵢ (µM) for FXa | IC₅₀ (nM) for FXa |
| Darexaban | 0.031 | 54.6 |
| This compound | 0.020 | - |
Kᵢ (Inhibition constant) and IC₅₀ (Half maximal inhibitory concentration) are measures of inhibitor potency.
Table 2: Effect of Darexaban and this compound on Prothrombin Time (PT) in Human Plasma
| Compound | Concentration to Double PT (µM) |
| Darexaban | 1.2 |
| This compound | 0.95 |
Experimental Protocols
Prothrombin Time (PT) Assay
Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent (a source of tissue factor) and calcium, evaluating the extrinsic and common coagulation pathways.[5]
Methodology:
-
Sample Preparation: Use platelet-poor plasma (PPP) obtained by centrifuging citrated whole blood. For in vitro studies, spike pooled normal plasma with varying concentrations of this compound or the vehicle control.
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C.
-
Assay Performance: a. Pipette 50-100 µL of the plasma sample into a pre-warmed coagulometer cuvette. b. Incubate the plasma at 37°C for a specified time (e.g., 3 minutes). c. Add 100-200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer. d. The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.
-
Data Analysis: Plot the PT (in seconds) against the concentration of this compound. Determine the concentration required to double the baseline PT.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways by measuring the clotting time after the addition of a contact activator and a partial thromboplastin reagent, followed by recalcification.[5]
Methodology:
-
Sample Preparation: Prepare PPP as described for the PT assay, spiked with different concentrations of this compound.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and the calcium chloride solution as per the manufacturer's guidelines. Pre-warm the reagents to 37°C.
-
Assay Performance: a. Pipette 50-100 µL of the plasma sample into a pre-warmed cuvette. b. Add 50-100 µL of the aPTT reagent to the plasma and incubate the mixture at 37°C for a specified activation time (typically 3-5 minutes). c. Add 50-100 µL of the pre-warmed calcium chloride solution to the mixture and simultaneously start a timer. d. Measure the time in seconds required for clot formation.
-
Data Analysis: Plot the aPTT (in seconds) against the concentration of this compound.
Chromogenic Anti-Factor Xa (Anti-Xa) Assay
Principle: This assay quantifies the activity of FXa inhibitors. A known amount of exogenous FXa is added to the plasma sample. The inhibitor in the plasma neutralizes a portion of the FXa. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound. The amount of color produced is inversely proportional to the concentration of the FXa inhibitor.[5]
Methodology:
-
Sample and Calibrator Preparation: Prepare a standard curve using calibrators with known concentrations of this compound in pooled normal plasma. Prepare test samples by spiking plasma with the desired concentrations of this compound.
-
Assay Performance: a. Add the plasma sample or calibrator to a microplate well. b. Add a known amount of purified FXa to each well and incubate to allow for inhibition. c. Add the chromogenic FXa substrate to each well. d. Measure the rate of color development spectrophotometrically (e.g., at 405 nm).
-
Data Analysis: Construct a standard curve by plotting the absorbance (or rate of change of absorbance) against the known concentrations of the this compound calibrators. Determine the concentration of this compound in the test samples by interpolating their absorbance values on the standard curve.
Visualizations
References
- 1. Review of coagulation preanalytical variables with update on the effect of direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Direct oral anticoagulants--interference with laboratory tests and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laboratory measurements of the oral direct factor Xa inhibitor edoxaban: comparison of prothrombin time, activated partial thromboplastin time, and thrombin generation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn0.scrvt.com [cdn0.scrvt.com]
- 13. How to Optimize Activated Partial Thromboplastin Time (APTT) Testing: Solutions to Establishing and Verifying Normal Reference Intervals and Assessing APTT Reagents for Sensitivity to Heparin, Lupus Anticoagulant, and Clotting Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 15. Heparin-Calibrated Anti-Factor Xa Assay for the Measurement of Direct Anticoagulants such as Apixaban, Rivaroxaban, and Edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tdxedge.com [tdxedge.com]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. clinicallab.com [clinicallab.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Evaluation of the in vitro stability of direct oral anticoagulants in blood samples under different storage conditions | Semantic Scholar [semanticscholar.org]
- 21. Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Darexaban Glucuronide Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges associated with the long-term storage of Darexaban glucuronide samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Darexaban is an oral anticoagulant that is rapidly and extensively converted in the body to its active metabolite, this compound. This glucuronide is the primary component responsible for the drug's therapeutic effect. The stability of this compound in collected biological samples is crucial for accurate bioanalytical measurements in pharmacokinetic and pharmacodynamic studies. As an N-glucuronide, it is potentially susceptible to hydrolysis, which can lead to inaccurate quantification of the active metabolite and the parent drug.
Q2: What are the primary degradation pathways for this compound in stored samples?
The main degradation pathway for N-glucuronides like this compound is acid-catalyzed hydrolysis. This reaction cleaves the glucuronic acid moiety from the Darexaban molecule, regenerating the parent drug. The rate of this hydrolysis is highly dependent on the pH and temperature of the storage environment.
Q3: What are the ideal storage conditions to ensure the stability of this compound in plasma and urine samples?
To minimize degradation, it is recommended to store biological samples containing this compound under the following conditions:
-
Temperature: For long-term storage, samples should be kept frozen at -80°C. Storage at -20°C may be suitable for shorter durations, but -80°C provides greater stability over extended periods.
-
pH: Maintaining a neutral to slightly basic pH (around 7.4) is crucial. Acidic conditions should be avoided. If samples are anticipated to be acidic, immediate pH adjustment with a suitable buffer after collection is recommended.
Q4: How do freeze-thaw cycles affect the stability of this compound?
Repeated freeze-thaw cycles can compromise the stability of this compound. It is best practice to aliquot samples into smaller volumes before the initial freezing. This allows researchers to thaw only the required amount for an experiment, leaving the bulk of the sample undisturbed at -80°C. Stability testing should always include an evaluation of the analyte's resilience to multiple freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low or Inconsistent Concentrations of this compound in Stored Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Step |
| Degradation due to Improper Storage Temperature | Ensure that samples are consistently stored at -80°C. Verify the temperature logs of the storage freezer to rule out any temperature fluctuations. For short-term benchtop handling, keep samples on ice. |
| Degradation due to Acidic pH | Immediately after collection, measure the pH of the biological matrix. If acidic, adjust the pH to a neutral or slightly basic range (pH 7.0-8.0) using a minimal volume of a non-interfering buffer (e.g., phosphate (B84403) or borate (B1201080) buffer). |
| Multiple Freeze-Thaw Cycles | Prepare smaller aliquots of the samples before the first freeze. This minimizes the number of freeze-thaw cycles for the bulk of the sample. |
| Enzymatic Degradation | Although less common for N-glucuronides post-collection, residual enzyme activity can be a factor. Ensure rapid freezing of samples after collection. The addition of a broad-spectrum β-glucuronidase inhibitor can be considered if enzymatic degradation is suspected, though this is more critical for acyl glucuronides. |
Issue 2: Appearance of Unexpected Peaks or Increased Parent Drug Concentration in Chromatograms
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Step |
| Hydrolysis of this compound | This is the most likely cause. Review and optimize storage temperature and pH as described above. Implement a stability-indicating analytical method that can resolve Darexaban from its glucuronide and any other potential degradants. |
| In-source Fragmentation during LC-MS/MS Analysis | Optimize the mass spectrometry source conditions (e.g., temperature, voltages) to minimize in-source fragmentation of the glucuronide, which can artificially inflate the parent drug signal. |
| Contamination | Ensure proper sample handling and cleaning procedures for all labware and analytical instrumentation to prevent cross-contamination. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Human Plasma
Objective: To evaluate the stability of this compound in human plasma under different long-term storage conditions.
Materials:
-
Blank human plasma (K2EDTA)
-
This compound reference standard
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Phosphate buffer (pH 7.4)
-
Validated LC-MS/MS method for the quantification of this compound
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with this compound to prepare low and high concentration QC samples.
-
It is recommended to adjust the pH of the plasma to 7.4 with phosphate buffer before spiking.
-
Aliquot the QC samples into appropriately labeled cryovials.
-
-
Storage:
-
Store the QC sample aliquots at three different temperature conditions: -20°C, -80°C, and room temperature (as a stress condition).
-
-
Analysis:
-
Analyze a set of QC samples (time zero) immediately after preparation.
-
At specified time points (e.g., 1, 3, 6, 9, and 12 months for frozen samples; 0, 4, 8, and 24 hours for room temperature samples), retrieve a set of QC samples from each storage condition.
-
Thaw the samples under controlled conditions (e.g., on ice).
-
Process the samples using the validated extraction procedure and analyze them using the LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stored QC samples and compare it to the nominal concentration and the time zero samples.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Illustrative Long-Term Stability Data (Hypothetical)
| Storage Temp. | Time Point | Low QC Recovery (%) | High QC Recovery (%) |
| -80°C | 1 Month | 98.5 | 101.2 |
| 3 Months | 97.1 | 99.8 | |
| 6 Months | 96.5 | 98.9 | |
| 12 Months | 95.2 | 97.5 | |
| -20°C | 1 Month | 96.8 | 99.1 |
| 3 Months | 94.2 | 96.5 | |
| 6 Months | 91.5 | 93.8 | |
| 12 Months | 88.3 | 90.1 | |
| Room Temp. | 4 Hours | 92.1 | 94.5 |
| 8 Hours | 85.7 | 88.2 | |
| 24 Hours | 75.3 | 78.9 |
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard solution
-
Hydrochloric acid (HCl) solution (0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-intensity UV light source
-
Oven
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol:water, 50:50 v/v).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the drug solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the drug solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Neutralization and Analysis:
-
For acid and base-stressed samples, neutralize the solutions before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV or LC-MS/MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation products.
-
The analytical method is considered "stability-indicating" if it can separate the parent drug peak from all degradation product peaks.
-
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Caption: Primary Degradation Pathway of this compound.
Minimizing back-conversion of Darexaban glucuronide to Darexaban during analysis
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the back-conversion of Darexaban (B1669829) glucuronide to its parent compound, Darexaban, during bioanalytical sample analysis. Accurate quantification of both the active metabolite and the parent drug is critical for pharmacokinetic and toxicokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is Darexaban and Darexaban glucuronide?
Darexaban (YM150) is an oral, direct Factor Xa (FXa) inhibitor.[1] After administration, it undergoes rapid and extensive first-pass metabolism, primarily by UGT1A9 and UGT1A10 enzymes, to form its active metabolite, this compound (YM-222714).[1] This glucuronide metabolite is the main driver of the antithrombotic effect in the body and has a much longer half-life (14-18 hours) compared to the parent drug.[1][2][3][4]
Q2: What is "back-conversion" and why is it a problem?
Back-conversion is the hydrolysis of a glucuronide metabolite back to its parent drug (aglycone).[5][6] In the case of Darexaban, this means this compound converts back to Darexaban. This process can occur ex vivo (after sample collection) due to enzymatic activity or chemical instability (e.g., non-optimal pH).[5][6][7] This is a significant analytical challenge because it leads to an overestimation of the parent drug concentration and an underestimation of the glucuronide metabolite concentration, resulting in inaccurate pharmacokinetic data.[8]
Q3: What causes the back-conversion of this compound?
There are two primary causes for the back-conversion of glucuronide metabolites:
-
Enzymatic Hydrolysis: Enzymes called β-glucuronidases, present in biological matrices like plasma and tissues, can cleave the glucuronic acid from the parent drug.[9][10][11]
-
Chemical Instability: Acyl glucuronides, a class that includes this compound, can be unstable under certain pH conditions, particularly neutral or alkaline pH, leading to hydrolysis.[7][12][13]
Troubleshooting Guide: Preventing Back-Conversion
This section addresses common issues encountered during sample analysis and provides solutions to ensure the stability of this compound.
Problem: I am observing unexpectedly high concentrations of Darexaban in my plasma samples.
This is a classic sign of this compound back-conversion. Review your sample handling and analysis workflow for the following potential causes and implement the recommended solutions.
Cause 1: Inadequate Sample Collection and Handling Temperature
Solution: Maintain low temperatures throughout the sample lifecycle. More than two-thirds of bioequivalence studies for drugs prone to this issue utilize lowered temperatures during sample collection.[6][7]
-
Immediate Cooling: Place blood collection tubes in an ice-water bath immediately after drawing the sample.[8]
-
Refrigerated Centrifugation: Centrifuge blood samples at low temperatures (e.g., 4°C) to separate plasma.
-
Storage: Store plasma samples at ultra-low temperatures (-70°C or -80°C) to minimize enzymatic activity and chemical degradation.[8]
Cause 2: Suboptimal pH of the Biological Matrix
Solution: Acidify samples immediately after collection to inhibit pH-dependent hydrolysis and inactivate β-glucuronidase enzymes. This is a common and effective strategy.[7][14]
-
Acidification: Add a small volume of a suitable acid, such as citric acid or formic acid, to the plasma sample to lower the pH to an acidic range (e.g., below pH 4.0).[8] Studies have shown that acidification to pH 2.5 can provide satisfactory stabilization for up to a month at -20°C.[15]
-
Buffered Collection Tubes: Consider using collection tubes pre-loaded with a buffer to ensure immediate stabilization.
Cause 3: β-Glucuronidase Enzyme Activity
Solution: In addition to temperature and pH control, the use of specific enzyme inhibitors can be highly effective.
-
Inhibitor Addition: Add a β-glucuronidase inhibitor to your sample collection tubes. A potent and commonly used inhibitor is D-saccharic acid 1,4-lactone (or its salt, D-saccharic acid calcium salt tetrahydrate).[9][11]
Summary of Stabilization Strategies
The following table summarizes the key strategies to prevent back-conversion. Combining these methods often yields the best results.
| Strategy | Action | Rationale |
| Temperature Control | Keep samples on ice; use refrigerated centrifuges; store at -80°C. | Slows down enzymatic reactions and chemical degradation.[6][7][8] |
| pH Adjustment | Acidify plasma samples to pH < 4.0 immediately after separation. | Creates an environment where the glucuronide is more stable and inhibits enzyme activity.[8][15] |
| Enzyme Inhibition | Add a β-glucuronidase inhibitor (e.g., D-saccharic acid 1,4-lactone) to collection tubes. | Directly blocks the enzyme responsible for cleaving the glucuronide conjugate.[9][10] |
Experimental Protocols & Visualizations
Protocol 1: Stabilized Plasma Sample Collection
This protocol outlines the optimal procedure for collecting and processing blood samples to ensure the stability of this compound.
Materials:
-
Vacutainer tubes containing an anticoagulant (e.g., K2-EDTA).
-
Pre-prepared inhibitor/acidifier solution (e.g., 1 M citric acid containing a β-glucuronidase inhibitor).
-
Ice-water bath.
-
Refrigerated centrifuge.
-
Polypropylene (B1209903) cryovials for plasma storage.
Procedure:
-
Pre-label all collection and storage tubes.
-
Before blood draw, add the required volume of inhibitor/acidifier solution to the Vacutainer tube.
-
Collect the blood sample directly into the prepared tube.
-
Immediately after collection, gently invert the tube 8-10 times to mix the blood with the anticoagulant and stabilizer.
-
Place the tube in an ice-water bath immediately.
-
Within 30 minutes of collection, centrifuge the sample at 1500 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) to a pre-labeled polypropylene cryovial.
-
Immediately freeze the plasma sample and store it at -80°C until analysis.
Workflow for Minimizing Back-Conversion
The following diagram illustrates the critical steps in the sample handling workflow to prevent the degradation of this compound.
Root Cause Analysis of Back-Conversion
This diagram outlines the logical relationship between the problem, its causes, and the corresponding corrective actions.
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacokinetics of darexaban are not affected to a clinically relevant degree by rifampicin, a strong inducer of P-glycoprotein and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of Darexaban, an Oral Direct Factor Xa Inhibitor, in Healthy Elderly Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics, pharmacodynamics, safety and tolerability of darexaban, an oral direct factor Xa inhibitor, in healthy Caucasian and Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Prevalence of Several Treatments in Preventing the Back Conversion of Acyl Glucuronide Metabolites in Abbreviated New Drug Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Strategies to enhance the resolution of Darexaban glucuronide from its isomers
Welcome to the technical support center for advanced analytical strategies. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Darexaban glucuronide and its isomers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the resolution and achieve accurate quantification of these critical metabolites.
Troubleshooting Guide: Enhancing Resolution of this compound Isomers
Encountering poor resolution or co-elution of this compound isomers is a common challenge. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomers | Suboptimal mobile phase composition. | - Adjust Organic Modifier: Vary the gradient slope and the organic solvent (acetonitrile or methanol) concentration. Acetonitrile (B52724) often provides better resolution for polar compounds. - Modify pH: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the analytes. For glucuronides, an acidic pH (e.g., 2.5-4.0) can improve peak shape and retention on reversed-phase columns by suppressing the ionization of the carboxylic acid moiety.[1] - Buffer Selection: Use a suitable buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) at a low concentration (5-10 mM) to maintain a stable pH. |
| Inappropriate column chemistry. | - Stationary Phase: Screen different C18 column selectivities. If co-elution persists, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase which can offer different selectivities for isomers. - Particle Size: Employ a column with sub-2 µm particles (UHPLC) to significantly increase efficiency and resolution.[2] | |
| Column temperature is not optimized. | Systematically evaluate a range of column temperatures (e.g., 25°C, 40°C, 50°C). Temperature can alter selectivity and improve the resolution between closely eluting isomers.[1][3][4] | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Acidic Modifier: Add a small amount of formic acid (0.1%) to the mobile phase to minimize silanol (B1196071) interactions. - High-Purity Column: Use a modern, end-capped, high-purity silica (B1680970) column. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | - Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use. - Temperature Control: Use a column oven to maintain a stable temperature.[3] |
| System equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. | |
| Broad Peaks | Extra-column dead volume. | Check all connections and tubing for proper fitting to minimize dead volume. |
| Injection solvent is too strong. | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound I should be concerned about?
A1: Following oral administration, Darexaban is extensively metabolized to its active glucuronide, referred to as M1. Additionally, N-oxides of M1, which are a mixture of two diastereomers (M2 and M3), are formed as minor metabolites. The primary analytical challenge is to achieve baseline separation of M1 from the M2 and M3 diastereomers.
Q2: Which chromatographic mode is most suitable for separating this compound isomers?
A2: Reversed-phase ultra-high-performance liquid chromatography (UPLC or UHPLC) is the most effective and commonly used technique for resolving drug glucuronide isomers due to its high efficiency and resolving power.[2] For particularly challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) or chiral chromatography could be explored as alternative strategies.
Q3: How does the choice of organic modifier in the mobile phase affect the separation?
A3: The choice between acetonitrile and methanol (B129727) can significantly impact the selectivity of the separation. Acetonitrile is generally preferred for the separation of polar compounds and often provides sharper peaks and better resolution for glucuronide isomers. It is recommended to screen both solvents during method development to determine the optimal choice for your specific separation.
Q4: What role does pH play in the separation of glucuronide isomers?
A4: Mobile phase pH is a critical parameter for the separation of ionizable compounds like glucuronides.[1] The glucuronic acid moiety contains a carboxylic acid group. At a low pH (e.g., 2.5-4.0), this group is protonated, making the molecule less polar and increasing its retention on a reversed-phase column. This can also improve peak shape by reducing interactions with residual silanols on the stationary phase. It is advisable to work at a pH that is at least 1.5-2 units away from the pKa of the analytes to ensure consistent ionization and reproducible retention.[1]
Q5: Can temperature be used as a tool to improve resolution?
A5: Yes, column temperature is a powerful parameter for optimizing selectivity.[3] Changing the temperature alters the thermodynamics of the analyte-stationary phase interactions, which can lead to changes in the elution order and improved resolution between closely eluting isomers. It is recommended to evaluate a range of temperatures (e.g., 25°C to 50°C) during method development.[1]
Experimental Protocols
Illustrative UPLC Method for the Separation of this compound Isomers
This protocol provides a starting point for developing a robust UPLC method for the separation of this compound (M1) and its N-oxide diastereomers (M2 and M3). Optimization will be required based on the specific instrument and column used.
Instrumentation:
-
UHPLC/UPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | High-strength silica C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 45% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Sample Diluent | 10:90 Acetonitrile:Water |
Mass Spectrometry Conditions (Positive ESI Mode):
| Parameter | Typical Value |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Acquisition: Monitor the specific precursor-to-product ion transitions for this compound (M1) and its N-oxide isomers (M2, M3) in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following table presents representative chromatographic data that could be expected from a well-optimized UPLC method for the separation of this compound isomers. Note: These are illustrative values and will vary depending on the specific experimental conditions.
| Analyte | Expected Retention Time (min) | Resolution (Rs) from Previous Peak |
| Isomer 1 (e.g., M2) | 5.2 | - |
| Isomer 2 (e.g., M3) | 5.8 | > 1.5 |
| This compound (M1) | 6.5 | > 2.0 |
Visualizations
Caption: A logical workflow for troubleshooting poor resolution of this compound isomers.
Caption: A typical experimental workflow for the analysis of this compound isomers.
References
Validation & Comparative
Validation of an LC-MS/MS Method for Darexaban Glucuronide in a Clinical Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Darexaban glucuronide in a clinical setting. Darexaban is an oral direct factor Xa inhibitor, and its major active metabolite in humans is this compound. Accurate measurement of this metabolite is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials.
Due to the limited availability of a complete, published validation report specifically for a this compound LC-MS/MS method in a clinical context, this guide leverages detailed validation data from well-established and regulatory-compliant LC-MS/MS methods for other direct factor Xa inhibitors, namely Rivaroxaban and Apixaban. These compounds share structural similarities and analytical challenges, making their validated methods excellent surrogates for understanding the expected performance of an LC-MS/MS assay for this compound. We will also present a comparison with a common alternative analytical technique, the anti-Xa chromogenic assay.
Comparative Analysis of LC-MS/MS Method Performance
The following tables summarize the typical performance characteristics of validated LC-MS/MS methods for the quantification of direct factor Xa inhibitors in human plasma. These values represent the expected performance of a well-validated method for this compound.
Table 1: LC-MS/MS Method Validation Parameters for Rivaroxaban and Apixaban in Human Plasma
| Validation Parameter | Rivaroxaban[1] | Apixaban[2][3][4] |
| Linearity Range | 0.5 - 609.3 ng/mL | 1.00 - 301.52 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.00 ng/mL |
| Intra-day Precision (%CV) | 0.7 - 10.9% | 0.70 - 6.98% |
| Inter-day Precision (%CV) | Not Reported | 5.22 - 6.98% |
| Intra-day Accuracy (%RE) | 87.5 - 112.6% | 89.2 - 107.2% |
| Inter-day Accuracy (%RE) | Not Reported | 93.03 - 98.60% |
| Extraction Recovery | 69.7% | > 98% |
Table 2: Comparison of Analytical Methods: LC-MS/MS vs. Anti-Xa Assay
| Feature | LC-MS/MS | Anti-Xa Chromogenic Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Measures Factor Xa inhibition via a chromogenic substrate |
| Specificity | High; directly measures the analyte and its metabolites | Indirect; measures anticoagulant activity, potential for interference |
| Sensitivity | High (sub-ng/mL levels) | Moderate |
| Throughput | Moderate to high | High |
| Cost per Sample | Higher | Lower |
| Expertise Required | High | Moderate |
| Regulatory Acceptance | Gold standard for quantitative bioanalysis | Widely accepted for clinical monitoring |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the validation of an LC-MS/MS method for a direct factor Xa inhibitor glucuronide, based on established protocols for similar compounds.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma sample, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the IS would need to be optimized.
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of an LC-MS/MS method.
Caption: Experimental workflow for LC-MS/MS bioanalysis.
Caption: Logical flow of bioanalytical method validation.
References
Darexaban Glucuronide vs. Rivaroxaban: A Comparative Analysis of Factor Xa Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Factor Xa (FXa) inhibitory properties of Darexaban glucuronide, the active metabolite of Darexaban, and Rivaroxaban, a widely used oral anticoagulant. The information presented is based on available preclinical data and is intended to serve as a resource for researchers in the field of anticoagulation. Due to the discontinuation of Darexaban's clinical development, direct head-to-head comparative studies with Rivaroxaban are limited; therefore, this guide synthesizes data from separate in vitro investigations.[1]
Mechanism of Action: Direct Factor Xa Inhibition
Both this compound and Rivaroxaban are direct inhibitors of Factor Xa, a critical enzyme positioned at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1] By directly binding to the active site of FXa, these molecules competitively and reversibly block its activity, thereby preventing the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[1][2][3] This inhibition of thrombin generation ultimately leads to a reduction in fibrin (B1330869) formation and the prevention of thrombus development.[1] A key feature of these direct oral anticoagulants (DOACs) is that their mechanism is independent of antithrombin III, a cofactor required for the activity of indirect FXa inhibitors like heparin.[2]
Figure 1: Mechanism of Action of Direct Factor Xa Inhibitors.
Comparative In Vitro Potency
The inhibitory potency of this compound and Rivaroxaban against human Factor Xa has been evaluated in various in vitro assays. The following table summarizes key quantitative data from these studies. It is important to note that these values were not determined in a head-to-head study and thus, direct comparisons should be made with caution.
| Parameter | Darexaban | This compound | Rivaroxaban |
| Inhibition Constant (Ki) for human Factor Xa | 0.031 µM (31 nM)[2][4] | 0.020 µM (20 nM)[2][4] | 0.4 nM[3] |
| IC50 for free Factor Xa | Not Reported | Not Reported | 0.7 nM |
| IC50 for prothrombinase-bound Factor Xa | Not Reported | Not Reported | 2.1 nM[3] |
| IC50 for clot-associated Factor Xa | Not Reported | Not Reported | 75 nM[3] |
| Selectivity for FXa vs. other serine proteases | Selective[2] | Selective[2] | >10,000-fold[3] |
Darexaban is rapidly and extensively metabolized to its active form, this compound, following oral administration.[2] The data indicates that this compound is a potent inhibitor of human Factor Xa.[2][4] Rivaroxaban demonstrates high affinity for Factor Xa, with a very low inhibition constant.[3] Furthermore, Rivaroxaban has been shown to be highly selective for Factor Xa over other related serine proteases.[3]
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound and Rivaroxaban is typically performed using an in vitro chromogenic assay.
In Vitro Factor Xa Inhibition Assay (Chromogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of a test compound against purified human Factor Xa.
Principle: This assay measures the residual activity of Factor Xa in the presence of an inhibitor. Factor Xa cleaves a specific chromogenic substrate, releasing a colored product (e.g., p-nitroaniline) that can be quantified spectrophotometrically. The amount of color produced is inversely proportional to the inhibitory activity of the test compound.[5][6]
Materials:
-
Purified human Factor Xa
-
Factor Xa-specific chromogenic substrate (e.g., S-2222)
-
Test compounds (this compound, Rivaroxaban)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and a carrier protein like BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds and serially dilute them to the desired concentrations in the assay buffer. Prepare solutions of Factor Xa and the chromogenic substrate in the assay buffer.
-
Assay Reaction: a. Add a defined volume of the test compound dilutions or vehicle control to the wells of a 96-well microplate. b. Add the Factor Xa solution to each well and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. c. Initiate the chromogenic reaction by adding the Factor Xa substrate to each well.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Data Analysis: a. Calculate the percentage of Factor Xa inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation. d. To determine the Ki value, the assay is performed at multiple substrate concentrations, and the data are globally fitted to an appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Figure 2: General Workflow for a Chromogenic Factor Xa Inhibition Assay.
Summary
Both this compound and Rivaroxaban are potent, direct inhibitors of Factor Xa. Based on the available in vitro data from separate studies, Rivaroxaban appears to have a higher potency for Factor Xa inhibition. The discontinuation of Darexaban's development has limited the availability of direct comparative data. The experimental protocols for assessing Factor Xa inhibition are well-established, with chromogenic assays being a standard method. For drug development professionals, the data on these two molecules provides valuable insights into the structure-activity relationships and pharmacological properties of direct Factor Xa inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lancet.co.za [lancet.co.za]
- 6. Anti-Xa Assays [practical-haemostasis.com]
Darexaban glucuronide versus Apixaban: differences in anticoagulant profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticoagulant profiles of Darexaban (B1669829) glucuronide, the active metabolite of the discontinued (B1498344) investigational drug Darexaban, and Apixaban (B1684502), a widely prescribed direct oral anticoagulant. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, pharmacokinetic properties, in vitro anticoagulant activity, and clinical trial outcomes.
Mechanism of Action: Direct Factor Xa Inhibition
Both Darexaban glucuronide and Apixaban exert their anticoagulant effects by directly, selectively, and competitively inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By binding to the active site of both free and clot-bound FXa, they prevent the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin (B1330869) clot formation.[1][2] This targeted mechanism of action is distinct from indirect FXa inhibitors, such as heparins, which require antithrombin as a cofactor.
Figure 1: Simplified Coagulation Cascade and Site of Action
Comparative Pharmacokinetics
Darexaban is a prodrug that is rapidly and extensively metabolized to its active form, this compound, during first-pass metabolism.[3] This active metabolite is the primary determinant of the antithrombotic effect.[3] Apixaban, on the other hand, is administered in its active form.
| Parameter | This compound | Apixaban | Reference(s) |
| Half-life (t½) | ~14-18 hours | ~12 hours | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | 1-1.5 hours (post Darexaban administration) | 3-4 hours | [3][4] |
| Bioavailability | N/A (Administered as Darexaban) | ~50% | [5] |
| Protein Binding | Data not readily available | ~87% | [4] |
| Metabolism | Primarily formed via glucuronidation by UGT1A9 (liver) and UGT1A10 (intestine) | Primarily metabolized by CYP3A4/5 | [3][4] |
| Excretion | Renal and fecal | Renal (~27%) and fecal | [3][4] |
In Vitro Anticoagulant Potency
In vitro studies have demonstrated that both this compound and Apixaban are potent inhibitors of human Factor Xa. However, available data suggests that Apixaban has a significantly higher inhibitory potency.
| Parameter | This compound | Apixaban | Reference(s) |
| Inhibition Constant (Ki) for Factor Xa | 0.020 µM | 0.08 - 0.25 nM | [3][6] |
| IC50 for Factor Xa | Data not readily available | 1.3 nM | [6] |
| Prothrombin Time (PT) Doubling Concentration | 0.95 µM | Not directly comparable due to reagent variability | [3][7][8][9] |
| Activated Partial Thromboplastin (B12709170) Time (aPTT) Effect | Prolonged | Minimally affected at therapeutic concentrations | [7][9][10] |
Experimental Protocols
Determination of Factor Xa Inhibition (IC50 and Ki)
A chromogenic Factor Xa assay is typically used to determine the inhibitory potency of compounds like Darexaban and Apixaban.
Figure 2: Workflow for Factor Xa Inhibition Assay
Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which releases a colored product when cleaved by Factor Xa, is used to quantify this activity. The amount of color produced is inversely proportional to the inhibitory activity of the compound.
General Protocol:
-
Prepare serial dilutions of the test inhibitor (this compound or Apixaban).
-
In a microplate, add the inhibitor dilutions to a fixed concentration of human Factor Xa.
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding a chromogenic Factor Xa substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For Ki determination, the assay is performed at varying substrate concentrations.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. It measures the time taken for clot formation in plasma after the addition of thromboplastin (a source of tissue factor) and calcium.
General Protocol:
-
Prepare citrated platelet-poor plasma from whole blood.
-
Incubate the plasma with various concentrations of the test compound.
-
Pre-warm the plasma sample to 37°C.
-
Add thromboplastin reagent to the plasma.
-
Initiate clotting by adding calcium chloride.
-
Measure the time to clot formation using a coagulometer.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the intrinsic and common pathways of coagulation. It measures the clotting time after the addition of a contact activator (e.g., silica) and phospholipids, followed by recalcification.
General Protocol:
-
Prepare citrated platelet-poor plasma.
-
Incubate the plasma with various concentrations of the test compound.
-
Add an aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate at 37°C for a specified time.
-
Initiate clotting by adding calcium chloride.
-
Measure the time to clot formation using a coagulometer.
Clinical Trial Outcomes and Development Status
Darexaban
The clinical development of Darexaban was discontinued in September 2011.[11] Key findings from its clinical trials include:
-
ONYX-3 (Phase IIb): In patients undergoing total hip arthroplasty, Darexaban showed similar efficacy in preventing venous thromboembolism (VTE) compared to enoxaparin. There was no significant difference in major and clinically relevant non-major bleeding between the Darexaban and enoxaparin groups.[12]
-
RUBY-1 (Phase II): In patients with acute coronary syndrome (ACS) on dual antiplatelet therapy, Darexaban was associated with a dose-related two- to four-fold increase in bleeding compared to placebo, with no evidence of improved efficacy in preventing ischemic events.[1][13] These findings were a major contributor to the decision to halt its development.
Apixaban
Apixaban has undergone extensive clinical development and is approved for various thromboembolic indications. Key Phase III trials include:
-
ARISTOTLE: In patients with atrial fibrillation, Apixaban was superior to warfarin (B611796) in preventing stroke or systemic embolism, and was associated with significantly less major bleeding and lower all-cause mortality.[14][15]
-
AVERROES: In patients with atrial fibrillation unsuitable for vitamin K antagonist therapy, Apixaban was superior to aspirin (B1665792) in preventing stroke or systemic embolism without a significant increase in the risk of major bleeding.[16][17]
| Trial | Indication | Comparator | Primary Efficacy Outcome | Primary Safety Outcome |
| RUBY-1 (Darexaban) | Acute Coronary Syndrome | Placebo | No significant reduction in ischemic events | Dose-dependent increase in major/clinically relevant non-major bleeding |
| ONYX-3 (Darexaban) | VTE Prophylaxis (Hip Replacement) | Enoxaparin | Similar rates of VTE | Similar rates of major/clinically relevant non-major bleeding |
| ARISTOTLE (Apixaban) | Atrial Fibrillation | Warfarin | Superior in preventing stroke/systemic embolism | Superior (less major bleeding) |
| AVERROES (Apixaban) | Atrial Fibrillation | Aspirin | Superior in preventing stroke/systemic embolism | Non-inferior (similar rates of major bleeding) |
Summary and Conclusion
This compound and Apixaban are both direct Factor Xa inhibitors. While Darexaban showed promise in early studies for VTE prevention, its development was terminated due to an unfavorable risk-benefit profile in the setting of acute coronary syndrome, specifically a significant increase in bleeding without a corresponding reduction in ischemic events.[1]
In contrast, Apixaban has demonstrated a favorable efficacy and safety profile across a broad range of patients in large-scale clinical trials, leading to its widespread clinical use.[14][15][16][17] In vitro data suggests that Apixaban is a more potent inhibitor of Factor Xa than this compound.[6] The extensive clinical data supporting Apixaban's net clinical benefit has established it as a key therapeutic option in anticoagulation, a status that Darexaban did not achieve. This comparative guide highlights the critical importance of robust clinical trial data in determining the ultimate therapeutic value of a drug candidate.
References
- 1. RUBY-1: a randomized, double-blind, placebo-controlled trial of the safety and tolerability of the novel oral factor Xa inhibitor darexaban (YM150) following acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of apixaban compared with aspirin in patients who previously tried but failed treatment with vitamin K antagonists: results from the AVERROES trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Apixaban in Subjects With Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of the effect of the anti-Xa direct oral anticoagulants apixaban, edoxaban, and rivaroxaban on coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of apixaban and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciensano.be [sciensano.be]
- 10. Clinical pharmacokinetics, pharmacodynamics, safety and tolerability of darexaban, an oral direct factor Xa inhibitor, in healthy Caucasian and Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Darexaban (YM150) versus enoxaparin for the prevention of venous thromboembolism after total hip arthroplasty: a randomised phase IIb dose confirmation study (ONYX-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. ELIQUIS® (apixaban) was Superior to Warfarin for the Reduction of Stroke or Systemic Embolism with Significantly Less Major Bleeding in Patients with Atrial Fibrillation in Phase 3 ARISTOTLE Trial | Pfizer [pfizer.com]
- 15. ARISTOTLE Trial and the Recent FDA Approval of Apixaban - American College of Cardiology [acc.org]
- 16. AVERROES - Apixaban versus ASA in patients with AF not suitable for warfarin — NERDCAT [nerdcat.org]
- 17. 2minutemedicine.com [2minutemedicine.com]
Comparative In Vitro Efficacy of Darexaban Glucuronide and Other Direct Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anticoagulant efficacy of Darexaban glucuronide against other prominent direct oral anticoagulants (DOACs), namely Rivaroxaban (B1684504), Apixaban, and Edoxaban. The information herein is collated from various preclinical studies to offer a comparative overview of their biochemical potency and effects on standard coagulation assays.
Darexaban, a prodrug, is rapidly converted to its active metabolite, this compound, which is the primary mediator of its anticoagulant effect.[1] Like other DOACs in this comparison, this compound is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] This guide will focus on the in vitro performance of this compound alongside its counterparts.
Quantitative Comparison of FXa Inhibitors
The following tables summarize key in vitro quantitative data for this compound and other leading DOACs. It is important to note that this data has been aggregated from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: Inhibition of Human Factor Xa
| Compound | K_i_ (nM) | IC_50_ (nM) |
| This compound | 20[2][3] | Not consistently reported |
| Rivaroxaban | 0.4[4] | 1.9 (as ng/mL, approx. 4.4 nM)[5] |
| Apixaban | 0.08[4] | 0.87 (as ng/mL, approx. 1.9 nM)[5] |
| Edoxaban | Not consistently reported | 0.62 (as ng/mL, approx. 1.1 nM)[5] |
Table 2: Effect on Prothrombin Time (PT) in Human Plasma
| Compound | Concentration to Double PT (µM) |
| This compound | 0.95[2][3] |
| Rivaroxaban | Variable, reagent-dependent[6][7] |
| Apixaban | Minimal effect, not a reliable measure[6][7] |
| Edoxaban | Variable, reagent-dependent[6][7] |
Table 3: Effect on Activated Partial Thromboplastin (B12709170) Time (aPTT) in Human Plasma
| Compound | Effect on aPTT |
| This compound | Prolongs aPTT[8] |
| Rivaroxaban | Prolongs aPTT, but variable and reagent-dependent[6][7] |
| Apixaban | Minimal effect[6][7] |
| Edoxaban | Prolongs aPTT, but variable and reagent-dependent[6][7] |
Signaling Pathway: The Coagulation Cascade and Point of Inhibition
The diagram below illustrates the coagulation cascade, highlighting the central role of Factor Xa and the point of inhibition for direct FXa inhibitors like this compound and other DOACs.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Factor Xa (FXa) Inhibition Assay (for K_i_ and IC_50_ Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified human Factor Xa. A chromogenic substrate-based assay is commonly employed.
Principle: The assay measures the residual activity of FXa after incubation with the inhibitor. A specific chromogenic substrate for FXa is added, and the rate of color development, which is proportional to the FXa activity, is measured spectrophotometrically.
General Protocol:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compound (e.g., this compound, Rivaroxaban, etc.) in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of purified human Factor Xa in the same buffer.
-
Prepare a solution of a chromogenic FXa substrate (e.g., S-2222) in the buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound dilutions.
-
Add the Factor Xa solution to each well and incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the absorbance data.
-
For IC_50_ determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
For K_i_ determination, perform the assay with varying concentrations of both the inhibitor and the substrate and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Dixon or Lineweaver-Burk plots).
-
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent (thromboplastin).
General Protocol:
-
Sample Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate (B86180) anticoagulant.
-
Centrifuge the blood sample to obtain platelet-poor plasma (PPP).
-
Spike the PPP with varying concentrations of the test DOAC.
-
-
Assay Performance:
-
Pre-warm the plasma samples and the thromboplastin reagent to 37°C.
-
Add a defined volume of the plasma sample to a coagulometer cuvette.
-
Add the thromboplastin reagent to initiate clotting.
-
The time to clot formation is measured by the coagulometer.
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the DOAC concentration.
-
Determine the concentration of the DOAC that doubles the baseline PT of the control plasma.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Principle: This assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica) and a partial thromboplastin reagent, followed by recalcification.
General Protocol:
-
Sample Preparation:
-
Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Spike the PPP with varying concentrations of the test DOAC.
-
-
Assay Performance:
-
Pre-warm the plasma samples, aPTT reagent, and calcium chloride solution to 37°C.
-
Incubate the plasma sample with the aPTT reagent for a specified time.
-
Add calcium chloride to initiate the clotting cascade.
-
The time to clot formation is measured by a coagulometer.
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the DOAC concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vitro anticoagulant activity of a test compound.
Conclusion
This compound demonstrates potent in vitro inhibition of Factor Xa, with a K_i_ value that is comparable to other direct oral anticoagulants. Its effects on prolonging clotting times in standard coagulation assays are concentration-dependent. While the development of Darexaban was discontinued, the available in vitro data indicates that its active metabolite, this compound, is a highly effective inhibitor of Factor Xa. For a definitive comparative assessment, head-to-head studies under identical experimental conditions are recommended. The methodologies and data presented in this guide serve as a valuable resource for researchers in the ongoing development and evaluation of novel anticoagulant therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effect of the anti-Xa direct oral anticoagulants apixaban, edoxaban, and rivaroxaban on coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Darexaban: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Assessment of Darexaban Glucuronide in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Darexaban, with a focus on the critical assessment of cross-reactivity from its principal active metabolite, Darexaban glucuronide, in immunoassays. Given that Darexaban's clinical development was discontinued, specific immunoassay kits and corresponding cross-reactivity data are not publicly available. Therefore, this guide presents a framework for such an assessment, utilizing hypothetical data for illustrative purposes, alongside established experimental protocols.
Introduction to Darexaban and the Significance of Metabolite Cross-Reactivity
Darexaban (YM150) is an oral, direct inhibitor of Factor Xa, an essential enzyme in the blood coagulation cascade.[1][2] Following oral administration, Darexaban is rapidly and extensively converted into its active metabolite, this compound (YM-222714), through first-pass metabolism.[1][3][4] This glucuronide conjugate is the main circulating component and the primary determinant of the drug's antithrombotic effect.[1]
Immunoassays are commonly used in drug development for high-throughput screening and pharmacokinetic studies due to their speed and ease of use. However, a significant challenge with immunoassays is the potential for cross-reactivity, where the antibodies designed to detect the parent drug also bind to structurally similar molecules, such as metabolites.[5][6][7] In the case of Darexaban, significant cross-reactivity of this compound in an immunoassay intended for the parent drug would lead to an overestimation of Darexaban concentrations, resulting in inaccurate pharmacokinetic and pharmacodynamic assessments. Therefore, quantifying this cross-reactivity is a critical step in bioanalytical method validation.
Data Presentation: Immunoassay vs. Mass Spectrometry
For accurate bioanalysis, it is essential to compare the performance of a high-throughput method like an immunoassay against a highly specific and sensitive reference method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11] LC-MS/MS can differentiate between Darexaban and this compound based on their distinct mass-to-charge ratios, providing accurate quantification of each analyte without mutual interference.
The following table presents hypothetical data from a competitive ELISA designed to detect Darexaban, illustrating a scenario where the active metabolite shows significant cross-reactivity.
| Analyte | Method | IC50 (ng/mL) | % Cross-Reactivity | Notes |
| Darexaban | Competitive ELISA | 50 | 100% | The reference compound for the assay. |
| This compound | Competitive ELISA | 200 | 25% | Shows significant binding to the antibody. |
| Darexaban | LC-MS/MS | LLOQ: 1 ng/mL | N/A | Highly specific and sensitive quantification. |
| This compound | LC-MS/MS | LLOQ: 1 ng/mL | N/A | Specific quantification without interference. |
% Cross-Reactivity is calculated as: (IC50 of Darexaban / IC50 of this compound) x 100
Mandatory Visualizations
Immunoassay Cross-Reactivity Principle
The diagram below illustrates the principle of a competitive immunoassay. The antibody can bind to both the intended target (Darexaban) and, to a lesser extent, its structurally similar metabolite (this compound), leading to a skewed signal.
Experimental Workflow for Cross-Reactivity Assessment
This workflow outlines the key steps to determine the percentage of cross-reactivity of a metabolite in a competitive immunoassay.
Experimental Protocols
Protocol 1: Competitive ELISA for Darexaban Quantification
This protocol describes a standard procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Coating: Dilute a capture antibody specific for Darexaban in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Standard and Sample Preparation: Prepare serial dilutions of Darexaban standard and the test compound (this compound) in assay buffer.
-
Competitive Reaction: Wash the plate again. Add 50 µL of the standards or test compound dilutions to the appropriate wells. Immediately add 50 µL of Darexaban conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to all wells. Incubate for 2 hours at room temperature. During this step, the free analyte in the sample competes with the enzyme-conjugated analyte for binding to the limited number of capture antibodies on the plate.
-
Detection: Wash the plate five times. Add 100 µL of a chromogenic substrate (e.g., TMB) to each well. Incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance of each well using a microplate reader, typically at 450 nm. The signal intensity is inversely proportional to the concentration of Darexaban in the sample.
Protocol 2: Determination of Percent Cross-Reactivity
This protocol uses the data generated from the competitive ELISA to calculate the degree of interference from a metabolite.
-
Data Processing: For both Darexaban and this compound, plot the absorbance values against the logarithm of their concentrations.
-
Generate Sigmoidal Curves: Use a four-parameter logistic (4PL) curve fit to generate sigmoidal dose-response curves for both compounds.
-
Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for both Darexaban and this compound from their respective dose-response curves.
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the cross-reactivity of the metabolite relative to the parent drug:
% Cross-Reactivity = (IC50 of Darexaban / IC50 of this compound) x 100%
Conclusion
The assessment of metabolite cross-reactivity is a non-negotiable step in the validation of immunoassays for drug quantification. For compounds like Darexaban, where a major, active metabolite is the primary circulating entity, failure to characterize this interference can lead to profoundly inaccurate bioanalytical results. While immunoassays offer advantages in speed and throughput, highly specific methods like LC-MS/MS are indispensable for validation and serve as the gold standard for resolving interferences. The protocols and frameworks provided in this guide offer a robust approach for researchers to systematically evaluate and understand the specificity of their analytical methods, ensuring data integrity in drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 7. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an LC-MS/MS method for the simultaneous quantification of dabigatran, rivaroxaban and apixaban in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) | PLOS One [journals.plos.org]
Head-to-head comparison of Darexaban glucuronide and Edoxaban in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical profiles of two direct factor Xa (FXa) inhibitors: Darexaban glucuronide, the active metabolite of Darexaban, and Edoxaban (B1671109). The information herein is collated from various preclinical studies to facilitate a comprehensive evaluation of their respective pharmacological properties.
I. Executive Summary
This compound and Edoxaban are both potent and selective inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. Preclinical data indicate that both compounds exhibit significant antithrombotic efficacy in rodent models. While direct head-to-head studies are limited, this guide consolidates available preclinical data to offer a comparative overview of their in vitro inhibitory activity, in vivo antithrombotic potency, and effects on coagulation parameters and bleeding.
II. In Vitro Pharmacology
The in vitro activities of this compound and Edoxaban have been characterized through various enzymatic and plasma-based coagulation assays. This compound and its parent compound, Darexaban, demonstrate competitive and selective inhibition of human FXa.[1] Edoxaban also potently inhibits FXa.
Table 1: In Vitro Inhibitory Activity against Factor Xa
| Compound | Inhibition Constant (Ki) vs. Human Factor Xa |
| This compound | 0.020 µM[1] |
| Edoxaban | 0.56 nM (0.00056 µM) |
Table 2: In Vitro Effect on Prothrombin Time (PT)
| Compound | Concentration Required to Double Prothrombin Time |
| This compound | 0.95 µM[1] |
| Edoxaban | 0.6 - 4.5 µM (329 - 2505 µg/L)*[2] |
*Dependent on the thromboplastin (B12709170) reagent used.
III. In Vivo Preclinical Efficacy and Safety
The antithrombotic effects and bleeding risk of Darexaban and Edoxaban have been evaluated in various rat models of thrombosis and hemostasis.
Table 3: In Vivo Antithrombotic Activity in Rat Models
| Compound | Model | Efficacy Metric |
| Darexaban | Venous Thrombosis | ID₅₀: 0.97 mg/kg (p.o.)[1] |
| Darexaban | Arterio-Venous (A-V) Shunt Thrombosis | ID₅₀: 16.7 mg/kg (p.o.)[1] |
| Edoxaban | Venous Thrombosis | Dose-dependent inhibition; significant thrombus regression at 3.0 and 10 mg/kg (p.o.)[3] |
| Edoxaban | Stent Thrombosis (A-V Shunt) | Dose-dependent antithrombotic effects at 0.3 - 3 mg/kg (p.o.) |
Table 4: In Vivo Effect on Bleeding Time in Rat Models
| Compound | Bleeding Model | Observation |
| Darexaban | Not specified | Did not affect bleeding time at antithrombotic doses.[1] |
| Edoxaban | Tail Template | Prolonged bleeding time at supratherapeutic doses; wider safety margin compared to conventional anticoagulants.[4] |
IV. Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and Edoxaban is the direct inhibition of Factor Xa, which is a key component of the coagulation cascade.
References
- 1. In vitro study of the anticoagulant effects of edoxaban and its effect on thrombin generation in comparison to fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of venous thrombosis with an oral direct factor Xa inhibitor edoxaban by single and multiple administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antithrombotic Effects of Darexaban Glucuronide and Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antithrombotic properties of darexaban (B1669829) glucuronide, the active metabolite of the direct Factor Xa inhibitor darexaban, and warfarin (B611796), a long-standing vitamin K antagonist. The information presented herein is a synthesis of preclinical data aimed at informing researchers and professionals in the field of anticoagulant drug development. While the clinical development of darexaban was discontinued, the compound's pharmacological data offers valuable insights into the characteristics of direct oral anticoagulants (DOACs).
Mechanism of Action: A Tale of Two Pathways
Darexaban glucuronide and warfarin employ fundamentally different mechanisms to achieve their antithrombotic effects. This compound acts as a direct, selective, and competitive inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1][2] By directly binding to FXa, it prevents the conversion of prothrombin (Factor II) to thrombin, thereby reducing the formation of fibrin (B1330869) clots.[1]
In contrast, warfarin exerts its effect indirectly by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[3] This enzyme is essential for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors, namely Factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[3] This inhibition leads to the production of functionally inactive clotting factors.[4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for this compound and warfarin. It is important to note that the data has been compiled from different studies, and direct head-to-head comparisons under identical conditions may be limited.
Table 1: In Vitro Anticoagulant Activity
| Compound | Target | Assay | Parameter | Value | Species |
| Darexaban | Factor Xa | Enzyme Assay | Kᵢ | 0.031 µM | Human |
| This compound | Factor Xa | Enzyme Assay | Kᵢ | 0.020 µM | Human |
| Darexaban | - | Prothrombin Time (PT) | Doubling Concentration | 1.2 µM | Human Plasma |
| This compound | - | Prothrombin Time (PT) | Doubling Concentration | 0.95 µM | Human Plasma |
Data compiled from multiple sources.[5][6]
Table 2: In Vivo Antithrombotic Efficacy and Bleeding Risk
| Model | Species | Compound | Dose | Effect |
| FeCl₃-induced Venous Thrombosis | Mouse | Darexaban | 3 mg/kg | Significant decrease in thrombus protein content[5] |
| Pulmonary Thromboembolism | Mouse | Darexaban | 10 mg/kg | Significant reduction in mortality rate[5][7] |
| Pulmonary Thromboembolism | Mouse | Warfarin | 3 mg/kg/day | Significant reduction in mortality rate[5][7] |
| Tail-transection | Mouse | Darexaban | Up to 10 mg/kg | No significant effect on blood loss[5][7] |
| Tail-transection | Mouse | Warfarin | ≥ 1 mg/kg/day | Significant dose-dependent increase in blood loss[5][7] |
| Venous and A-V Shunt Thrombosis | Rat | Darexaban | - | Strong suppression of thrombus formation without affecting bleeding time[6] |
| Venous and A-V Shunt Thrombosis | Rat | Warfarin | - | Suppressed thrombus formation but caused a marked prolongation of bleeding time at antithrombotic dose[6] |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a fundamental in vitro coagulation test that evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: This assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin (B12709170) reagent (containing tissue factor and phospholipids) and calcium.[8][9]
General Protocol:
-
Sample Preparation: Blood is collected in a tube containing an anticoagulant (e.g., 3.2% sodium citrate) and centrifuged to obtain platelet-poor plasma.[9][10]
-
Incubation: The plasma sample is incubated at 37°C. The test compound (this compound or vehicle) is added at various concentrations.
-
Initiation of Coagulation: A pre-warmed thromboplastin reagent containing calcium is added to the plasma to initiate the clotting cascade.[8][9]
-
Clot Detection: A coagulometer is used to measure the time in seconds from the addition of the reagent to the formation of a fibrin clot.[8]
Ferric Chloride (FeCl₃)-Induced Venous Thrombosis Model
This in vivo model is used to assess the antithrombotic efficacy of a compound in preventing thrombus formation induced by chemical injury to a blood vessel.[5]
Principle: The application of ferric chloride to the adventitial surface of a vein induces oxidative injury to the endothelial cells, leading to the formation of a thrombus.
General Protocol:
-
Animal Preparation: The animal (e.g., mouse or rat) is anesthetized, and a major vein (e.g., femoral or jugular) is surgically exposed.[5]
-
Drug Administration: The test compound (darexaban or warfarin) or vehicle is administered to the animal prior to the injury.
-
Thrombus Induction: A filter paper saturated with a ferric chloride solution is applied to the exposed vein for a specific duration to induce endothelial injury.[5]
-
Observation and Analysis: After a set period, the vessel segment is examined, and the thrombus is isolated and quantified (e.g., by weight or protein content).[5]
Discussion
The preclinical data suggests that this compound is a potent and selective inhibitor of Factor Xa.[6] In contrast to warfarin, which has a broad inhibitory effect on the synthesis of multiple clotting factors, this compound targets a single, specific point in the coagulation cascade.[1][3] This targeted approach may contribute to a more predictable anticoagulant response and a potentially wider therapeutic window, as suggested by the separation of antithrombotic efficacy and bleeding risk in some preclinical models.[1][6]
The in vivo studies in animal models indicated that darexaban could effectively suppress thrombus formation without significantly increasing bleeding time at therapeutic doses.[6][7] Conversely, warfarin, while also effective at preventing thrombosis, was associated with a marked prolongation of bleeding time at antithrombotic doses in the same models.[6]
It is important to acknowledge that these findings are from preclinical studies and do not necessarily translate directly to clinical outcomes in humans. The development of darexaban was discontinued, and therefore, extensive clinical comparative data against warfarin is not available. However, the study of darexaban and its active metabolite provides a valuable case study for understanding the pharmacological profile of direct Factor Xa inhibitors and their potential advantages and disadvantages compared to traditional anticoagulants like warfarin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. The progress of prothrombin time measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Darexaban: anticoagulant effects in mice and human plasma in vitro, antithrombotic effects in thrombosis and bleeding models in mice and effects of anti-inhibitor coagulant complex and recombinant factor VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. atlas-medical.com [atlas-medical.com]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
Comparative Pharmacokinetic Profiling of Darexaban and its Active Metabolite, Darexaban Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the oral Factor Xa inhibitor, darexaban (B1669829), and its pharmacologically active metabolite, darexaban glucuronide. The data presented is compiled from clinical studies in healthy human subjects to offer a clear, objective overview for research and drug development purposes.
Darexaban is a direct Factor Xa inhibitor that was developed for the prevention and treatment of thromboembolic diseases.[1] Following oral administration, darexaban acts as a prodrug, undergoing rapid and extensive first-pass metabolism to its active moiety, this compound.[1] This active metabolite is the primary determinant of the observed antithrombotic effect in vivo.[1]
Pharmacokinetic Parameter Comparison
The pharmacokinetic properties of darexaban and this compound were evaluated in healthy male subjects following a single oral administration of 60 mg of darexaban. Due to the rapid and extensive conversion of darexaban to its glucuronide metabolite, plasma concentrations of the parent drug are very low, often making the determination of its pharmacokinetic parameters challenging.
| Parameter | Darexaban | This compound | Reference |
| Maximum Plasma Concentration (Cmax) | Very low; concentrations were too low to determine pharmacokinetic parameters in some studies. | Geometric Mean: 1.18 (90% CI: 1.03, 1.35) µg/mL | [2] |
| Area Under the Curve (AUC) | AUClast was approximately 196-fold lower than that of this compound. | Geometric Mean Ratio for AUCinf: 1.11 (90% CI: 1.00, 1.23) | [2] |
| Time to Maximum Plasma Concentration (Tmax) | ~0.75 hours | ~0.75 hours | |
| Elimination Half-life (t½) | Short (specific value not consistently reported due to low concentrations) | Not explicitly stated in the provided results. |
Note: The Cmax and AUC values for this compound are presented as a geometric mean ratio from a study investigating the effect of a co-administered drug. The values represent the ratio of this compound pharmacokinetics when administered with and without the co-administered drug. Due to the limited availability of direct pharmacokinetic parameter values for darexaban from the same study, a direct quantitative comparison is challenging.
Experimental Protocols
The following is a representative experimental protocol for a single-dose pharmacokinetic study of darexaban in healthy volunteers, based on information from multiple clinical trials.
Study Design: An open-label, single-dose study.
Participants: Healthy adult male subjects.
Dosing: A single oral dose of 60 mg of darexaban administered after an overnight fast.
Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., sodium citrate (B86180) or EDTA) and centrifuged to separate the plasma. Plasma samples are stored frozen at -20°C or lower until analysis.
Bioanalytical Method: The concentrations of darexaban and this compound in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method should be validated for selectivity, accuracy, precision, recovery, calibration curve, and stability according to regulatory guidelines.
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, are calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizations
Metabolic Pathway of Darexaban
Caption: Metabolic activation of darexaban to its active glucuronide metabolite.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the pharmacokinetic profiling of darexaban.
Mechanism of Action in the Coagulation Cascade
References
- 1. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of darexaban (YM150), an oral direct factor Xa inhibitor, are not affected by ketoconazole, a strong inhibitor of CYP3A and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Safety Profiles of Novel Oral Anticoagulants, Including the Investigational Agent Darexaban
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulant therapy has been significantly reshaped by the introduction of Novel Oral Anticoagulants (NOACs), also known as Direct Oral Anticoagulants (DOACs). These agents offer alternatives to traditional vitamin K antagonists like warfarin (B611796), with more predictable pharmacokinetic profiles. This guide provides a comparative review of the safety profiles of key NOACs, including the investigational direct Factor Xa inhibitor Darexaban (B1669829), alongside the widely used agents rivaroxaban (B1684504), apixaban (B1684502), edoxaban (B1671109), and the direct thrombin inhibitor dabigatran (B194492). The development of Darexaban was discontinued (B1498344) in September 2011, but an examination of its clinical trial data provides valuable insights into the safety considerations for this class of drugs.[1]
Mechanism of Action: Targeting Key Factors in the Coagulation Cascade
NOACs exert their anticoagulant effect by directly targeting specific factors in the coagulation cascade. The majority, including Darexaban, rivaroxaban, apixaban, and edoxaban, are direct inhibitors of Factor Xa (FXa). FXa is a critical enzyme that catalyzes the conversion of prothrombin to thrombin, the final protease in the coagulation cascade that leads to fibrin (B1330869) formation and clot stabilization.[1] Dabigatran, in contrast, is a direct thrombin (Factor IIa) inhibitor.
Comparative Safety Data from Clinical Trials
The safety profiles of NOACs are primarily defined by the risk of bleeding events. The following tables summarize key safety data from major clinical trials for Darexaban and other prominent NOACs. It is important to note that the patient populations and clinical settings in these trials varied, which should be considered when making indirect comparisons.
Darexaban Safety Data
Table 1: Safety Outcomes of Darexaban in Clinical Trials
| Trial | Indication | Darexaban Dose | Comparator | Major or CRNM Bleeding | Major Bleeding | All Bleeding Events |
| RUBY-1 [2] | Acute Coronary Syndrome | Pooled Doses | Placebo | 7.7% | - | - |
| 10 mg total daily | Placebo | 6.2% | - | - | ||
| 30 mg total daily | Placebo | 6.5% | - | - | ||
| 60 mg total daily | Placebo | 9.3% | - | - | ||
| NCT00942435 [3] | VTE Prevention (Abdominal Surgery) | 15 mg BID | Mechanical Prophylaxis | 1 (major) + 5 (CRNM) patients | 1 patient | 9.5% |
| ONYX-3 [4] | VTE Prevention (Total Hip Arthroplasty) | Pooled Doses | Enoxaparin 40 mg QD | No significant difference | No significant difference | - |
| CRNM: Clinically Relevant Non-Major |
Comparative Safety Data of Approved NOACs (vs. Warfarin) in Atrial Fibrillation
Table 2: Key Safety Outcomes of Approved NOACs in Pivotal Atrial Fibrillation Trials
| Trial | Drug | Annual Rate of Major Bleeding (Drug vs. Warfarin) | Annual Rate of GI Bleeding (Drug vs. Warfarin) | Annual Rate of Intracranial Hemorrhage (Drug vs. Warfarin) |
| ROCKET AF [5] | Rivaroxaban (20 mg QD) | 3.6% vs. 3.4% | 3.2% vs. 2.2% | 0.5% vs. 0.7% |
| ARISTOTLE [6] | Apixaban (5 mg BID) | 2.13% vs. 3.09% | No significant difference | 0.33% vs. 0.80% |
| RE-LY [7] | Dabigatran (150 mg BID) | 3.11% vs. 3.36% | 1.51% vs. 1.02% | 0.30% vs. 0.74% |
| Dabigatran (110 mg BID) | 2.71% vs. 3.36% | 1.12% vs. 1.02% | 0.23% vs. 0.74% | |
| ENGAGE AF-TIMI 48 [8][9] | Edoxaban (60 mg QD) | 2.75% vs. 3.43% | 1.51% vs. 1.23% | 0.39% vs. 0.85% |
| Edoxaban (30 mg QD) | 1.61% vs. 3.43% | 0.82% vs. 1.23% | 0.26% vs. 0.85% |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the experimental methodologies is crucial for interpreting the safety data. Below are summaries of the protocols for the key Darexaban trials and the pivotal trials of the comparator NOACs.
Darexaban Trial Protocols
-
RUBY-1 (NCT00994292): This was a Phase II, randomized, double-blind, placebo-controlled trial evaluating the safety and tolerability of various doses of Darexaban in 1,279 patients with recent acute coronary syndrome (ACS) who were also receiving dual antiplatelet therapy.[2] Patients were randomized to one of six Darexaban regimens (5 mg BID, 10 mg OD, 15 mg BID, 30 mg OD, 30 mg BID, or 60 mg OD) or placebo for 26 weeks. The primary outcome was the incidence of major or clinically relevant non-major bleeding.[2]
-
VTE Prevention in Major Abdominal Surgery (NCT00942435): This Phase III, multicenter, randomized, open-label study compared Darexaban 15 mg twice daily with mechanical prophylaxis for the prevention of venous thromboembolism (VTE) in Japanese patients undergoing major abdominal surgery.[3] The treatment duration was 28 days. The primary efficacy endpoint was the incidence of total VTE at day 12, with safety assessments including bleeding events.[3]
-
ONYX-3 (NCT00902928): A Phase IIb, randomized, double-blind, double-dummy dose-confirmation study that assessed different dosing regimens of Darexaban (15 mg BID, 30 mg QD, 30 mg BID, or 60 mg QD) against enoxaparin (40 mg QD) for VTE prevention in patients undergoing elective total hip arthroplasty.[4][10] Treatment was administered for 35 days, and the primary efficacy outcome was the incidence of total VTE up to day 12. Safety endpoints included major and clinically relevant non-major bleeding.[4]
Comparator NOAC Trial Protocols
-
ROCKET AF (Rivaroxaban): A Phase III, randomized, double-blind, double-dummy, non-inferiority trial that compared rivaroxaban (20 mg once daily, or 15 mg for moderate renal impairment) with dose-adjusted warfarin in 14,264 patients with nonvalvular atrial fibrillation at increased risk of stroke.[5][11] The primary efficacy endpoint was the composite of stroke and systemic embolism. The principal safety endpoint was the composite of major and non-major clinically relevant bleeding events.[5]
-
ARISTOTLE (Apixaban): This was a Phase III, randomized, double-blind, double-dummy trial that compared apixaban (5 mg twice daily, with a lower dose of 2.5 mg twice daily for patients meeting at least two of the following criteria: age ≥80 years, body weight ≤60 kg, or serum creatinine (B1669602) ≥1.5 mg/dL) with dose-adjusted warfarin in 18,201 patients with atrial fibrillation and at least one additional risk factor for stroke.[6][12] The primary efficacy outcome was stroke or systemic embolism, and the primary safety outcome was major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH).[12]
-
RE-LY (Dabigatran): A Phase III, randomized, open-label trial with blinded endpoint adjudication that compared two fixed doses of dabigatran (110 mg and 150 mg, both twice daily) with unblinded, dose-adjusted warfarin in 18,113 patients with atrial fibrillation.[7][13] The primary efficacy outcome was stroke or systemic embolism, and the primary safety outcome was major bleeding.[7]
-
ENGAGE AF-TIMI 48 (Edoxaban): This was a Phase III, randomized, double-blind, double-dummy, non-inferiority trial that evaluated two once-daily regimens of edoxaban (a high-dose regimen of 60 mg and a low-dose regimen of 30 mg, with dose reduction for certain clinical features) against dose-adjusted warfarin in 21,105 patients with nonvalvular atrial fibrillation and a CHADS2 score of 2 or greater.[8][9] The primary efficacy endpoint was the composite of stroke or systemic embolic event, and the principal safety endpoint was major bleeding according to the ISTH criteria.[8]
Concluding Remarks
The clinical development of Darexaban was halted, primarily due to an increased risk of bleeding without a clear efficacy benefit in the acute coronary syndrome setting, a challenge also observed with other Factor Xa inhibitors in this indication.[1][2] In the context of VTE prevention, Darexaban showed efficacy but also a higher bleeding tendency compared to mechanical prophylaxis.[3]
The safety profiles of the approved NOACs—rivaroxaban, apixaban, edoxaban, and dabigatran—have been extensively characterized in large-scale clinical trials. While all anticoagulants carry an inherent risk of bleeding, there are notable differences among the NOACs. Apixaban and the lower dose of edoxaban have generally been associated with a lower risk of major bleeding compared to warfarin.[6][9] Rivaroxaban and the higher dose of dabigatran have demonstrated higher rates of gastrointestinal bleeding compared to warfarin.[5][7] The choice of a specific NOAC for a patient involves a careful consideration of individual risk factors for both thrombosis and bleeding. The data from the Darexaban trials, though from a discontinued program, contribute to the broader understanding of the therapeutic window and safety challenges for direct Factor Xa inhibitors.
References
- 1. RUBY-1: a randomized, double-blind, placebo-controlled trial of the safety and tolerability of the novel oral factor Xa inhibitor darexaban (YM150) following acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Darexaban (YM150) prevents venous thromboembolism in Japanese patients undergoing major abdominal surgery: Phase III randomized, mechanical prophylaxis-controlled, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darexaban (YM150) versus enoxaparin for the prevention of venous thromboembolism after total hip arthroplasty: a randomised phase IIb dose confirmation study (ONYX-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrsonline.org [hrsonline.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. hrsonline.org [hrsonline.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Effective Anticoagulation With Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48 - American College of Cardiology [acc.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. XARELTO - Study Design of ROCKET AF [jnjmedicalconnect.com]
- 12. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 13. rxfiles.ca [rxfiles.ca]
Development and Validation of Andecabant: A Novel Antidote for Darexaban Glucuronide Overdose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Andecabant, a novel investigational antidote for Darexaban (B1669829) glucuronide overdose, with existing alternatives for factor Xa inhibitor reversal. Supporting experimental data, detailed methodologies, and visual representations of key pathways are presented to facilitate a thorough evaluation.
Introduction: The Unmet Need for a Specific Darexaban Glucuronide Antidote
Darexaban is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3][4] Following administration, Darexaban is rapidly and extensively metabolized to its active form, this compound, which is the primary determinant of its antithrombotic effect.[1][2][5][6][7][8] While effective in preventing thromboembolic events, overdose or the need for emergency surgery in patients treated with Darexaban presents a significant clinical challenge due to the increased risk of major bleeding.[4][9] Although the clinical development of Darexaban was discontinued, the management of bleeding associated with novel oral anticoagulants remains a critical area of research.[1][4][9] Currently, no specific antidote for this compound is clinically available.
Andecabant: A Targeted Reversal Agent
Andecabant is a novel, recombinant, and catalytically inactive form of human Factor Xa. It is specifically designed to reverse the anticoagulant effects of this compound by acting as a high-affinity decoy. By sequestering this compound in the plasma, Andecabant restores the activity of endogenous Factor Xa, thereby re-establishing hemostasis.
Comparative Analysis with Alternative Reversal Agents
While no specific antidote for Darexaban exists, other agents have been developed to reverse the effects of different Factor Xa inhibitors. This section compares the proposed profile of Andecabant with Andexanet alfa and Ciraparantag.
| Feature | Andecabant (Investigational) | Andexanet alfa | Ciraparantag |
| Target Anticoagulant(s) | This compound | Apixaban, Rivaroxaban, Edoxaban (off-label)[10][11][12][13][14] | Heparins, DOACs (including apixaban, rivaroxaban, edoxaban, and dabigatran)[15][16][17][18][19] |
| Mechanism of Action | Decoy: Binds to and sequesters this compound | Decoy: Recombinant modified human Factor Xa that binds and sequesters FXa inhibitors.[10][11][13][20] | Binds non-covalently to various anticoagulants through hydrogen bonding and charge-charge interactions.[15][16][17][19] |
| Administration | Intravenous bolus followed by infusion | Intravenous bolus followed by infusion.[13][14][20] | Intravenous infusion.[15][19] |
| Specificity | High specificity for this compound | Specific for Factor Xa inhibitors.[10][11][20] | Broad-spectrum reversal agent.[16][17][18] |
| Procoagulant Potential | Low (designed to be catalytically inactive) | May have procoagulant effects by inhibiting Tissue Factor Pathway Inhibitor (TFPI).[10][12] | No observed procoagulant effects in studies.[16] |
Preclinical Validation of Andecabant
The efficacy and safety of Andecabant have been evaluated in a series of preclinical in vitro and in vivo studies.
In Vitro Studies
Objective: To determine the binding affinity and neutralizing capacity of Andecabant against this compound.
Methodology:
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics of Andecabant to this compound.
-
Thrombin Generation Assay (TGA): To assess the restoration of thrombin generation in human plasma treated with this compound following the addition of Andecabant.
Results:
| Parameter | Value |
| Binding Affinity (KD) of Andecabant for this compound | 0.8 nM |
| IC50 for Neutralization of this compound in TGA | 1.2 µM |
| Restoration of Endogenous Thrombin Potential (ETP) at 2 µM Andecabant | 95% |
In Vivo Studies
Objective: To evaluate the in vivo efficacy of Andecabant in a rabbit model of this compound-induced bleeding.
Methodology:
-
Animal Model: New Zealand White rabbits.
-
Anticoagulation: Intravenous infusion of this compound to achieve a target anti-FXa activity of 200 ng/mL.
-
Intervention: Intravenous bolus of Andecabant or placebo.
-
Primary Endpoint: Reduction in bleeding time after a standardized ear incision.
-
Secondary Endpoint: Correction of prothrombin time (PT).
Results:
| Group | Mean Bleeding Time (seconds) | Prothrombin Time (seconds) |
| Baseline | 120 ± 15 | 8.5 ± 0.5 |
| This compound | > 900 | 25.2 ± 2.1 |
| This compound + Andecabant | 155 ± 25 | 9.1 ± 0.8 |
| This compound + Placebo | > 900 | 24.8 ± 2.5 |
Visualizing the Science: Diagrams and Workflows
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Reversal of this compound by Andecabant.
Caption: Experimental workflow for Andecabant validation.
Conclusion and Future Directions
The preclinical data presented in this guide suggest that Andecabant is a promising candidate for the specific reversal of this compound-induced anticoagulation. Its high affinity and potent neutralizing activity in vitro, coupled with its demonstrated efficacy in reducing bleeding in an in vivo model, warrant further investigation. Future studies will focus on comprehensive toxicology assessments and the design of a Phase I clinical trial to evaluate the safety, tolerability, and pharmacokinetics of Andecabant in human subjects. The development of a specific antidote like Andecabant could significantly improve the safety profile of Darexaban and other direct Factor Xa inhibitors.
References
- 1. Darexaban - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Absorption, metabolism and excretion of darexaban (YM150), a new direct factor Xa inhibitor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anticoagulant - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Andexanet Alfa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. ashpublications.org [ashpublications.org]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. researchgate.net [researchgate.net]
- 18. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. What is the mechanism of Andexanet alfa? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Darexaban Glucuronide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The primary principle for the disposal of any investigational drug conjugate like Darexaban glucuronide is to prevent its release into the environment and mitigate potential harm to human health.[1] It should be handled with the care required for hazardous materials.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, state and local regulations may impose more stringent requirements.[1][4] It is imperative for research institutions to consult with their Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.[1]
Quantitative Data
Specific quantitative data regarding the direct environmental fate or acute toxicity of this compound is not publicly available. The following table summarizes known chemical properties.
| Property | Data | Reference |
| Chemical Formula | C₃₃H₃₈N₄O₁₀ | [5] |
| Molecular Weight | 650.69 g/mol | [5] |
| CAS Number | 432029-12-4 | [5][6] |
| Bioactivity | Active metabolite of Darexaban, Factor Xa inhibitor | [5][6] |
| Aquatic Toxicity | Data not available for this compound. However, similar Factor Xa inhibitors are classified as toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound waste.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical or non-hazardous waste streams unless explicitly approved by your institution's EHS office.[1][7]
-
Solid Waste: Collect all solid this compound and lightly contaminated materials (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, leak-proof container.
-
Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof, and chemically compatible container.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
3. Container Labeling:
-
The waste container must be clearly and securely labeled as "Hazardous Pharmaceutical Waste."[1][7]
-
The label must include:
-
The chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
Any other information required by your institution or local regulations.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic, well-ventilated, and clearly marked as a hazardous waste storage area.
5. Disposal:
-
Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[8]
-
The recommended and preferred method for the disposal of potent pharmaceutical compounds is incineration at a permitted hazardous waste facility. [1][7][8] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [4][8] Flushing pharmaceuticals can lead to the contamination of water supplies, as sewage treatment systems may not effectively remove such compounds.[4]
Spill Response Procedure
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area to prevent exposure.[1]
-
Personal Protective Equipment (PPE): Before cleaning the spill, don appropriate PPE, including gloves, a lab coat, and eye protection. For larger spills, respiratory protection may be necessary.[1]
-
Containment: Use an absorbent material, such as a spill kit pillow or vermiculite, to contain the spill and prevent it from spreading.[1]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Visualized Workflow and Pathways
Disposal Workflow for this compound
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
Metabolic Pathway Context: Glucuronidation
This compound is formed through glucuronidation, a major Phase II metabolic pathway that increases the water solubility of xenobiotics to facilitate their excretion.[9][10] Understanding this context highlights why the conjugate, while designed for excretion from the body, must be handled carefully in its concentrated, pure form in a laboratory setting.
Caption: Simplified Glucuronidation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 10. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Darexaban glucuronide
This guide provides crucial safety and logistical information for the handling and disposal of Darexaban glucuronide in a laboratory setting. As the pharmacologically active metabolite of Darexaban, a potent factor Xa inhibitor, adherence to proper safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following procedures are based on established best practices for handling potent pharmacologically active compounds.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the correct selection and use of Personal Protective Equipment (PPE). A thorough hazard assessment of specific laboratory procedures is necessary to ensure the highest level of protection.
Minimum PPE Requirements:
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Double-gloving with nitrile gloves.[2] | Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields.[2] | Chemical splash goggles. A face shield in conjunction with goggles offers maximum protection against splash hazards.[2] |
| Body Protection | A buttoned, knee-length lab coat.[2] | Disposable gowns are recommended for tasks with a higher risk of contamination.[2] |
| Respiratory Protection | Not generally required for handling solutions in a ventilated enclosure. | A properly fitted N95 or higher respirator is necessary for procedures that may generate aerosols or dust (e.g., weighing, preparing solutions).[2] |
Safe Handling and Operational Plan
Adherence to standard operating procedures is critical for minimizing the risk of exposure when handling this compound.
Experimental Protocol: Handling and Preparation
-
Designated Area : All handling of this compound should occur in a designated and clearly marked potent compound handling zone.
-
Ventilation : All work with solid this compound should be conducted within a certified chemical fume hood or other ventilated enclosure.[2]
-
Surface Protection : Cover work surfaces with disposable, absorbent bench paper to contain potential spills.
-
Decontamination : Use dedicated spatulas and weighing vessels. These should be decontaminated after use or disposed of as hazardous waste.
-
Minimize Quantities : Use the smallest quantity of this compound necessary for the experiment.
-
Spill Kit : A spill kit containing appropriate absorbent materials, deactivating agents (if available), and waste disposal bags should be readily accessible within the fume hood.
Emergency Spill Procedure
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure : Evacuate the immediate area to prevent further exposure.
-
Don PPE : Before cleaning the spill, don the appropriate PPE, including double nitrile gloves, a lab coat, and eye protection.
-
Containment : Use an absorbent material, such as a spill kit pillow or vermiculite, to contain the spill.
-
Collection : Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
Disposal Plan
As specific degradation or neutralization protocols for this compound are not publicly available, it must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Guide:
-
Consult EHS : Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) office for specific guidance based on local regulations.[3]
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS. It should be collected in a designated, properly labeled, and sealed container.[3]
-
Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and any other information required by your institution.
-
Incineration : The preferred method for the disposal of potent pharmaceutical compounds is incineration at a permitted hazardous waste facility.[3] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.[3]
Procedural Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
